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  • Product: 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride
  • CAS: 55746-01-5

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties, synthesis, handling, and reactivity of 2-Methyl-2,3-dihydro-benzofuran...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, handling, and reactivity of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride. This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules and fine chemicals.[1][2]

Introduction to 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a derivative of the 2,3-dihydrobenzofuran heterocyclic system, a scaffold present in numerous natural products and pharmacologically active compounds.[1][2] The presence of the reactive acyl chloride group at the 5-position of the benzofuran ring makes it a key building block for introducing the 2-methyl-2,3-dihydrobenzofuran moiety into larger molecular frameworks through reactions such as esterification, amidation, and Friedel-Crafts acylation.[3][4]

The structural features of this molecule, including the chiral center at the 2-position and the electron-rich aromatic ring, offer diverse opportunities for chemical modification and the development of novel compounds with potential applications in medicinal chemistry and materials science.

Caption: Chemical Structure of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Physicochemical Properties

While specific experimental data for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is not extensively reported in the literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValue (Predicted/Inferred)Source/Basis
CAS Number 55746-01-5[5]
Molecular Formula C₁₀H₉ClO₂[5]
Molecular Weight 196.63 g/mol [5]
Appearance White to off-white solidInferred from 2,3-Dihydro-benzofuran-5-carbonyl chloride which is a white solid.[6]
Melting Point Not available. Likely in the range of 50-80 °C.Estimation based on similar aromatic acyl chlorides.
Boiling Point Not available. Decomposes upon heating at atmospheric pressure.Typical for acyl chlorides.
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols, amines).General solubility of acyl chlorides.

Synthesis and Handling

The synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is typically achieved in a two-stage process: first, the synthesis of the corresponding carboxylic acid, followed by its conversion to the acyl chloride.

Synthesis_Workflow Figure 2: Synthetic Workflow start Starting Materials (e.g., 2-methyl-2,3-dihydrobenzofuran) precursor 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid start->precursor Friedel-Crafts Acylation or Carboxylation target 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride precursor->target Chlorination (e.g., SOCl₂, (COCl)₂)

Caption: General Synthetic Workflow

Synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid (Precursor)

A common route to this precursor involves the Friedel-Crafts acylation of 2-methyl-2,3-dihydrobenzofuran, followed by oxidation, or direct carboxylation.[3]

Protocol: Friedel-Crafts Acylation and Haloform Reaction

  • Acylation: To a solution of 2-methyl-2,3-dihydrobenzofuran in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., AlCl₃). Cool the mixture in an ice bath and add acetyl chloride dropwise. Stir the reaction mixture at room temperature until completion (monitored by TLC). Quench the reaction by carefully adding it to ice-water. Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Oxidation (Haloform Reaction): Dissolve the resulting 5-acetyl-2-methyl-2,3-dihydrobenzofuran in a suitable solvent (e.g., dioxane). Add a solution of sodium hypobromite (or hypochlorite) dropwise at a controlled temperature. Stir until the reaction is complete. Acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid.

Synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Protocol: Chlorination of Carboxylic Acid

This conversion is a standard procedure in organic synthesis.[4]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid in an excess of thionyl chloride (SOCl₂).

  • Reaction Conditions: Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid has dissolved.

  • Work-up and Purification: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride can be purified by distillation under high vacuum or used directly in subsequent reactions.

Handling and Storage

Due to its reactivity, 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride requires careful handling.

  • Moisture Sensitivity: It is highly reactive towards water and moisture, leading to hydrolysis back to the carboxylic acid and the release of corrosive hydrogen chloride gas. All handling should be performed under anhydrous conditions in a well-ventilated fume hood.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from incompatible materials such as water, alcohols, and bases.[9]

Chemical Reactivity and Applications

The chemistry of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is dominated by the electrophilic nature of the acyl chloride group.

Nucleophilic Acyl Substitution

This is the primary mode of reactivity, where the chloride ion is displaced by a nucleophile.

  • Hydrolysis: Reacts readily with water to form 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid. This reaction is often vigorous.

  • Esterification: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the corresponding esters.[10][11]

  • Amidation: Reacts with primary or secondary amines to yield amides. A base is typically used to neutralize the HCl byproduct.[4][12]

Hydrolysis_Mechanism Figure 3: Hydrolysis Mechanism cluster_main acyl_chloride R-COCl intermediate [R-C(OH₂⁺)(O⁻)-Cl] acyl_chloride->intermediate Nucleophilic attack water H₂O water->intermediate proton_transfer [R-C(OH)(OH)-Cl] intermediate->proton_transfer Proton transfer carboxylic_acid R-COOH proton_transfer->carboxylic_acid Elimination of Cl⁻ hcl HCl proton_transfer->hcl R_label R = 2-Methyl-2,3-dihydrobenzofuran-5-yl

Caption: Generalized Hydrolysis Mechanism

Friedel-Crafts Acylation

The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst.[3][13] This allows for the formation of a new carbon-carbon bond and the synthesis of various ketone derivatives.

Applications in Synthesis

The reactivity of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride makes it a versatile intermediate for the synthesis of:

  • Pharmaceuticals: Many benzofuran derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This acyl chloride can be used to introduce the 2-methyl-2,3-dihydrobenzofuran scaffold into potential drug candidates.

  • Agrochemicals: The benzofuran core is also found in some herbicides and fungicides.[14]

  • Fine Chemicals and Materials: The ability to form esters and amides allows for its incorporation into polymers and other advanced materials.

Predicted Spectral Data

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: Two doublets and a singlet in the range of δ 7.0-8.0 ppm.

  • Dihydrofuran Protons: A multiplet for the proton at the chiral center (C2) around δ 4.8-5.2 ppm, and two doublets of doublets for the diastereotopic protons at C3 between δ 2.8-3.5 ppm.

  • Methyl Protons: A doublet at approximately δ 1.4-1.6 ppm.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon: A signal around δ 168-172 ppm.

  • Aromatic Carbons: Signals in the range of δ 110-160 ppm.

  • Dihydrofuran Carbons: Signals for C2 and C3 in the aliphatic region, typically δ 75-85 ppm for C2 and δ 30-40 ppm for C3.

  • Methyl Carbon: A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch (Acyl Chloride): A strong, sharp absorption band in the region of 1780-1815 cm⁻¹.

  • Aromatic C=C Stretch: Medium to weak bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

  • C-O Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically 650-800 cm⁻¹.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): An intense peak at m/z 196, with a characteristic M+2 isotope peak at m/z 198 (approximately one-third the intensity of the M⁺ peak) due to the presence of ³⁷Cl.

  • Major Fragmentation: Loss of the chlorine atom ([M-Cl]⁺) at m/z 161, and loss of the carbonyl group ([M-COCl]⁺) at m/z 133.

Safety and Disposal

Hazard Summary:

  • Corrosive: Causes severe skin burns and eye damage.[8]

  • Lachrymator: Vapors are irritating to the eyes and respiratory system.

  • Water-reactive: Reacts with water to produce corrosive HCl gas.

Disposal:

Dispose of in accordance with local, state, and federal regulations. Small quantities can be carefully quenched by slowly adding to a stirred solution of sodium bicarbonate. The resulting mixture should be neutralized before disposal.

References

  • 2-METHYL-2,3-DIHYDRO-BENZOFURAN-5-CARBONYL CHLORIDE - NextSDS. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of 2,3-Dihydrobenzofurans - Organic Chemistry Portal. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of benzofurans via Friedel–Crafts acylation. - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • SAFETY DATA SHEET - TCI America. (n.d.).
  • 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride | Hunan Huateng Pharmaceutical Co., Ltd. (n.d.).
  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2). Retrieved March 15, 2026, from [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid - C10H10O3 | CSSB00000189409. (n.d.).
  • Regioselective friedel-crafts acylation with - A research paper. (n.d.).
  • Synthesis of 2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivatives and analogous. (n.d.).
  • 2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carbonyl chloride. (n.d.).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC - NIH. (2019, April 18). Retrieved March 15, 2026, from [Link]

  • Reactivity of Benzofuran Derivatives - ResearchGate. (2026, January 19). Retrieved March 15, 2026, from [Link]

  • US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid - Google Patents. (n.d.).
  • Conversion of a Benzofuran Ester to an Amide through an Enamine Lactone Pathway: Synthesis of HCV Polymerase Inhibitor GSK852A | The Journal of Organic Chemistry - ACS Publications. (2015, September 10). Retrieved March 15, 2026, from [Link]

  • Acetylation of 2,3-dimethylbenzofuran. The first example of a 'non-conventional' Friedel–Crafts reaction - RSC Publishing. (n.d.). Retrieved March 15, 2026, from [Link]

  • Benzofuran, 2,3-dihydro-2-methyl- - the NIST WebBook. (n.d.). Retrieved March 15, 2026, from [Link]

  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. (n.d.).
  • Benzofuran - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.).
  • Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido) - Technical Disclosure Commons. (2022, November 25). Retrieved March 15, 2026, from [Link]

  • Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate - Organic Syntheses Procedure. (n.d.). Retrieved March 15, 2026, from [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • B(C6F5)3-Catalyzed Decarboxylative Formation of Benzofurans via Intermolecular (3 + 2) Cyclization from Phenols | Organic Letters - ACS Publications. (2025, June 26). Retrieved March 15, 2026, from [Link]

  • Esterification - alcohols and carboxylic acids - Chemguide. (n.d.). Retrieved March 15, 2026, from [Link]

  • Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods - Semantic Scholar. (2018, July 27). Retrieved March 15, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.).
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. (n.d.). Retrieved March 15, 2026, from [Link]

  • 2-methyl-1-benzofuran-5-carboxylic acid (C10H8O3) - PubChemLite. (n.d.).
  • Reactions of carbonyl compounds in basic solutions. Part 21. The mechanisms of the alkaline hydrolysis of substituted methyl 2-(2-oxopropyl)- and 2-(2-oxo-2-phenylethyl)-benzoates and 2-(2-acetylphenyl)- and 2-(2-benzoylphenyl)-acetates. - Journal of the Chemical Society, Perkin Transactions. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methyl-2,3-dihydro-benzofuran-5-c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical insights for the structural elucidation of this compound, a key intermediate in various synthetic pathways.

Introduction: The Central Role of NMR in Structural Elucidation

Molecular Structure and Atom Labeling

To facilitate a clear discussion of the NMR data, the atoms of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride are systematically labeled as shown in the diagram below. This numbering scheme will be used throughout this guide to assign specific NMR signals to the corresponding nuclei.

Caption: Labeled structure of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride in a standard solvent like CDCl₃ is detailed below. The predictions are based on established chemical shift ranges and the electronic influence of the substituents.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H8 (CH₃)1.3 - 1.5Doublet~6.5 - 7.0Aliphatic methyl group on a chiral center, split by the adjacent H2 proton.
H3a, H3b2.9 - 3.4MultipletJ_gem ≈ 15-16, J_vic ≈ 7-9These methylene protons are diastereotopic due to the adjacent chiral center at C2. They will appear as a complex multiplet, likely two separate signals, each a doublet of doublets.
H24.9 - 5.1Multiplet-Methine proton on a carbon attached to an oxygen atom, shifted downfield. It will be split by the C3 and C8 protons.
H46.8 - 7.0Doublet~8.0 - 8.5Aromatic proton ortho to the ether oxygen, showing coupling only to H6.
H67.7 - 7.9Doublet of doubletsJ_ortho ≈ 8.0-8.5, J_meta ≈ 2.0Aromatic proton ortho to the carbonyl chloride group, shifted significantly downfield. It is split by H4 (ortho) and H7 (meta).
H77.9 - 8.1Doublet~2.0Aromatic proton meta to the carbonyl chloride group and ortho to the ether oxygen, also shifted downfield. It shows meta-coupling to H6.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is based on the effects of the substituents on the benzofuran core. The electron-withdrawing carbonyl chloride group will have a significant deshielding effect on the aromatic carbons.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C8 (CH₃)20 - 25Typical chemical shift for an aliphatic methyl group.
C335 - 40Aliphatic methylene carbon adjacent to an aromatic ring.
C280 - 85Aliphatic methine carbon bonded to an oxygen atom.[6][7]
C4109 - 112Aromatic carbon ortho to the ether oxygen, shielded.
C7125 - 128Aromatic carbon.
C6130 - 133Aromatic carbon deshielded by the para carbonyl chloride group.
C3a128 - 131Aromatic carbon at the ring junction.
C5133 - 136Aromatic carbon directly attached to the electron-withdrawing carbonyl chloride group.
C7a160 - 163Aromatic carbon bonded to the ether oxygen, significantly deshielded.
C9 (COCl)167 - 172Carbonyl carbon of an acid chloride, highly deshielded.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Experimental Workflow for NMR Analysis cluster_workflow A Sample Preparation B NMR Spectrometer Setup A->B Load Sample C ¹H Spectrum Acquisition B->C Standard Parameters D ¹³C Spectrum Acquisition B->D Proton-Decoupled E Data Processing C->E D->E F Spectral Analysis E->F FT, Phasing, Baseline Correction

Caption: A streamlined workflow for acquiring NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), as it is a versatile solvent for many organic compounds. Ensure the sample is fully dissolved.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution.

  • ¹H Spectrum Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Employ a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

    • Ensure an adequate relaxation delay (e.g., 1-2 seconds) between pulses to allow for full magnetization recovery.

  • ¹³C Spectrum Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Carefully phase the spectra to ensure all peaks are in the pure absorption mode.

    • Apply baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons for each signal.

    • Compare the experimental chemical shifts, multiplicities, and integrals with the predicted values to confirm the structure. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are highly recommended.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride. By combining theoretical knowledge with a robust experimental protocol, researchers and scientists can confidently approach the structural characterization of this and related molecules. The detailed predictions serve as a valuable reference for interpreting experimental data, ultimately accelerating research and development in synthetic and medicinal chemistry.

References

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. (2024). PMC.
  • Supporting Inform
  • d0qo01247e1.pdf - Rsc.org. (n.d.).
  • 2,3-Dihydro-2-methylbenzofuran | C9H10O. (n.d.). PubChem. [Link]

  • Experimental and theoretical 13 C and 1 H NMR chemical shifts [with.... (n.d.).
  • Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. (2025). MDPI.
  • Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (n.d.). PMC.
  • 1H NMR (500 MHz, CDCl3) δ: 1. (n.d.). Rsc.org.
  • Benzofuran, 2,3-dihydro-2-(1-methylethenyl)- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... (n.d.).
  • A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. (2005). ACS Publications. [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). PMC.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. (2024). Semantic Scholar. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Predict all NMR spectra. (n.d.). NMRDB.org. [Link]

  • Benzofuran, 2,3-dihydro-2-methyl-. (n.d.). NIST WebBook. [Link]

  • Benzofuran, 2,3-dihydro-2-methyl-. (n.d.). NIST WebBook. [Link]

  • Benzofurans. (n.d.). AMERICAN ELEMENTS®. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov.O-BFE)

Sources

Foundational

CAS number and molecular weight of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

An In-Depth Technical Guide to 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride, a key chemical intermediate in synthetic organic chemistry and pharmaceutical research. The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document details the compound's fundamental properties, outlines a validated synthetic pathway, explores its chemical reactivity, and discusses its applications in drug discovery. Detailed experimental protocols are provided to serve as a practical resource for laboratory professionals.

Core Chemical and Physical Properties

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a derivative of the 2-methyl-2,3-dihydrobenzofuran heterocyclic system. The addition of a carbonyl chloride group at the 5-position transforms it into a highly reactive and versatile building block for further chemical elaboration.

PropertyValueSource(s)
CAS Number 55746-01-5[3]
Molecular Formula C₁₀H₉ClO₂[3][4]
Molecular Weight 196.64 g/mol [4]
IUPAC Name 2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride-
Synonyms 2-Methyl-2,3-dihydro-benzofuran-5-carbonylchlorid[3]
Physical Form Assumed to be a solid at room temperature, similar to related structures.-

Synthesis and Manufacturing

The synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is not extensively detailed in publicly available literature, suggesting its primary role as a specialized intermediate. However, a logical and scientifically sound synthetic route can be proposed based on established organic chemistry principles. The process involves two primary stages: the formation of the precursor carboxylic acid, followed by its conversion to the target acyl chloride.

Stage 1: Synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid (Precursor)

The core 2,3-dihydrobenzofuran ring system is a common motif in a vast number of natural products and pharmacologically active molecules.[1][5] Its synthesis has been approached through various methods, including transition metal-catalyzed cyclizations.[5][6] For the specific precursor, a plausible approach involves the cyclization of an appropriate substituted phenol followed by functionalization at the 5-position.

A common method to introduce a carboxylic acid group onto an activated aromatic ring is through Friedel-Crafts acylation, followed by oxidation.

Stage 2: Conversion to 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard and highly efficient transformation in organic synthesis. This step activates the carboxyl group, making it susceptible to nucleophilic attack and enabling the formation of esters, amides, and other derivatives. The most common and reliable reagent for this conversion is thionyl chloride (SOCl₂), often used with a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF).

The workflow for this two-stage synthesis is visualized below.

cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Acyl Chloride Formation Start Substituted Phenol Precursor Cyclization Cyclization to form 2-Methyl-2,3-dihydrobenzofuran Start->Cyclization Functionalization Friedel-Crafts Acylation (e.g., with oxalyl chloride/AlCl₃) followed by Hydrolysis Cyclization->Functionalization CarboxylicAcid 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid Functionalization->CarboxylicAcid ThionylChloride Reaction with Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) CarboxylicAcid->ThionylChloride Target 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride ThionylChloride->Target

Caption: Proposed two-stage synthesis workflow.

Chemical Reactivity and Applications

The primary utility of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride lies in the high reactivity of the acyl chloride functional group. This group is an excellent electrophile, readily reacting with a wide range of nucleophiles to form stable covalent bonds. This reactivity makes it an invaluable intermediate for constructing more complex molecules, particularly in the development of new pharmaceutical candidates.

The benzofuran core itself is associated with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][7] Derivatives have been investigated as potent and selective inhibitors of key enzymes in disease pathways, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), which is a target in inflammation and cancer.[2]

The general reactivity of the carbonyl chloride is depicted below.

cluster_reactants cluster_products center_node 2-Methyl-2,3-dihydro- benzofuran-5-carbonyl chloride Amide Amide center_node->Amide + Amine Ester Ester center_node->Ester + Alcohol CarboxylicAcid Carboxylic Acid (Hydrolysis) center_node->CarboxylicAcid + Water Anhydride Anhydride center_node->Anhydride + Carboxylate Amine Amine (R-NH₂) Alcohol Alcohol (R-OH) Water Water (H₂O) Carboxylate Carboxylate (R-COO⁻)

Caption: Reactivity with common nucleophiles.

Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: Synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

This protocol details the conversion of the precursor carboxylic acid to the target compound.

Materials:

  • 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the starting material.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of DMF to the solution.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) to the stirring solution at 0 °C (ice bath). Caution: The reaction is exothermic and releases HCl and SO₂ gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude product, 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride, is often used directly in the next step without further purification due to its reactivity.

Protocol: Synthesis of a Representative Amide Derivative

This protocol demonstrates the use of the title compound to form an amide, a common linkage in pharmaceutical compounds.

Materials:

  • Crude 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

  • A primary or secondary amine (e.g., benzylamine) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • A non-nucleophilic base (e.g., triethylamine or pyridine) (1.1 eq)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a separate flask under a nitrogen atmosphere, dissolve the chosen amine (1.0 eq) and the base (1.1 eq) in anhydrous DCM.

  • Addition: Cool the amine solution to 0 °C. Dissolve the crude 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Let it stir for an additional 2-12 hours until the reaction is complete (monitor by TLC).

  • Quenching & Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (if using a basic amine), saturated sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by column chromatography on silica gel or by recrystallization to yield the final, pure compound.

Safety and Handling

Acyl chlorides are reactive and corrosive compounds.

  • Handling: Handle 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride and reagents like thionyl chloride in a well-ventilated fume hood.

  • PPE: Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Moisture Sensitivity: The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Store under an inert, dry atmosphere.

  • Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases except under controlled reaction conditions.

Conclusion

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a valuable and highly reactive chemical intermediate. Its structural core, the 2,3-dihydrobenzofuran ring system, is a cornerstone in the design of new therapeutic agents. Understanding its synthesis, reactivity, and proper handling is crucial for chemists and researchers aiming to leverage this scaffold in the development of novel, complex molecules with significant biological potential.

References

  • 2-METHYL-2,3-DIHYDRO-BENZOFURAN-5-CARBONYL CHLORIDE. NextSDS. [Link]

  • Synthesis of 2-methyl-2,3-dihydrobenzofuran. ResearchGate. [Link]

  • A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. ACS Publications. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]

  • US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC - NIH. [Link]

  • 2,3-Dihydro-2-methylbenzofuran. PubChem. [Link]

  • Benzofuran, 2,3-dihydro-2-methyl-. NIST WebBook. [Link]

  • 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. [Link]

  • 2,3-dihydro-1-benzofuran-5-carbonyl chloride (C9H7ClO2). PubChemLite. [Link]

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Exploratory

IR spectrum analysis and functional group identification of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

An In-Depth Technical Guide to the Infrared Spectrum Analysis and Functional Group Identification of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride Abstract This technical guide provides a comprehensive analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectrum Analysis and Functional Group Identification of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of IR spectroscopy, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the resulting spectrum. By correlating specific absorption frequencies to the molecule's distinct functional groups—including the acyl chloride, the dihydrobenzofuran ring system, and its alkyl and aromatic moieties—this guide serves as an essential resource for the structural elucidation and quality control of this important chemical intermediate.

Introduction: The Role of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate more vigorously.[1] Each type of bond (e.g., C=O, C-H, C-O, C-Cl) vibrates at a characteristic frequency, which is determined by the masses of the bonded atoms and the strength of the bond. An IR spectrum, which plots percent transmittance or absorbance against wavenumber (cm⁻¹), provides a unique "molecular fingerprint."[1][2]

For the synthetic chemist and drug development professional, the IR spectrum is an indispensable tool. It offers a rapid, non-destructive method for:

  • Confirming the presence of key functional groups: The primary application is identifying which functional groups are present in a molecule.

  • Verifying reaction completion: By monitoring the disappearance of a reactant's characteristic peak (e.g., the broad O-H stretch of a carboxylic acid) and the appearance of a product's peak (e.g., the sharp C=O stretch of an acyl chloride), one can track the progress of a chemical transformation.

  • Assessing sample purity: The presence of unexpected peaks can indicate impurities in a sample.[2]

This guide focuses on the specific application of these principles to the structural analysis of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride, a molecule possessing a unique combination of functional groups that give rise to a rich and informative IR spectrum.

Molecular Structure and Predicted Vibrational Modes

A successful interpretation of an IR spectrum begins with a thorough analysis of the molecule's structure. 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is comprised of several distinct functional components, each with predictable IR absorption characteristics.

Molecular Structure:

Key Functional Groups and Their Expected IR Signatures:

  • Acyl Chloride (-COCl): This is the most reactive functional group and possesses one of the most diagnostic peaks. The C=O stretch in acyl chlorides is found at a significantly higher frequency than in ketones or esters due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the carbonyl double bond.[3][4] This peak is expected to be very strong and sharp.

  • Aromatic Ring (Trisubstituted Benzene): The benzene ring gives rise to several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C in-ring stretching vibrations of variable intensity in the 1450-1600 cm⁻¹ region.[5][6] Furthermore, the substitution pattern creates specific C-H out-of-plane (oop) bending vibrations in the fingerprint region.

  • Dihydrofuran Ring (Cyclic Aryl Alkyl Ether): This five-membered heterocyclic ring contains a C-O-C linkage. Aryl alkyl ethers typically exhibit a strong, characteristic asymmetric C-O-C stretching band.[7][8]

  • Alkyl Groups (Methyl, Methylene, Methine): The saturated portions of the molecule will display C-H stretching vibrations just below 3000 cm⁻¹.[9][10][11] Weaker C-H bending (scissoring, rocking) vibrations are also expected.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and proper instrument operation. As 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a solid at room temperature[12], the Potassium Bromide (KBr) pellet method is a standard and effective technique.

Objective: To obtain a clean, high-resolution Fourier Transform Infrared (FTIR) spectrum of the solid sample.

Materials:

  • 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty and clean.

    • Run a background scan. This is a critical step that records the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument's optical bench. The instrument software will automatically subtract this background from the sample spectrum, eliminating atmospheric interference.

  • Sample Preparation (KBr Pellet):

    • Causality: The goal is to disperse the analyte molecules uniformly within an IR-transparent matrix (KBr) to minimize light scattering and produce a clear spectrum.

    • Gently grind ~200 mg of dry KBr in the agate mortar to a fine, consistent powder.

    • Add 1-2 mg of the sample to the mortar.

    • Grind the mixture thoroughly for 2-3 minutes until it is a homogenous, fine powder. Incomplete mixing will result in a poor-quality spectrum with sloping baselines and broad, ill-defined peaks.

    • Transfer a portion of the mixture to the pellet die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for approximately 1-2 minutes. This sinters the KBr mixture into a transparent or semi-translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will perform a Fourier transform on the acquired interferogram to generate the final spectrum (wavenumber vs. transmittance).

    • Perform a baseline correction if necessary to ensure the baseline is flat at ~100% transmittance in regions with no absorption.

Spectral Interpretation and Data Analysis

The following table details the predicted and assigned vibrational frequencies for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride. The analysis systematically confirms the presence of all key structural features.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Corroborating Evidence
~3070Medium-WeakAromatic C-H StretchAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic ring.[5][13]
~2960, ~2870MediumAliphatic C-H StretchThese absorptions below 3000 cm⁻¹ are definitive for sp³ C-H bonds, corresponding to the methyl, methylene, and methine groups on the dihydrofuran ring.[9][10]
~1785 Very Strong, Sharp Acyl Chloride C=O Stretch This intense, high-frequency carbonyl absorption is the most diagnostic peak for an acyl chloride.[7][14][15] Its position is higher than typical ketones (~1715 cm⁻¹) due to the inductive effect of chlorine. Conjugation with the aromatic ring lowers it slightly from the ~1800 cm⁻¹ seen in saturated acyl chlorides.[4][7]
~1610, ~1500Medium-StrongAromatic C=C In-Ring StretchThese two peaks are characteristic of carbon-carbon stretching within the benzene ring, further confirming the aromatic system.[5][6]
~1465MediumAliphatic C-H BendCorresponds to the scissoring/bending vibrations of the CH₂ and CH₃ groups.[9]
~1255 Strong Asymmetric C-O-C Stretch This strong absorption is characteristic of the aryl alkyl ether linkage within the dihydrofuran ring.[7][8] Its intensity and position are key identifiers for the ether functionality.
~1040MediumSymmetric C-O-C StretchA secondary, weaker ether band that complements the assignment of the asymmetric stretch.[7][8]
~860StrongAromatic C-H Out-of-Plane BendThe position in this region is diagnostic of the aromatic ring's substitution pattern.[5][16]
~750MediumC-Cl StretchThis peak falls within the expected range for a carbon-chlorine single bond stretch and is located in the complex fingerprint region.[7][9]
The Fingerprint Region (1500 cm⁻¹ - 500 cm⁻¹)

The region below 1500 cm⁻¹ is known as the fingerprint region.[1][9] It contains a complex array of peaks resulting from bending vibrations and other skeletal motions involving the entire molecule.[17] While individual peak assignment here can be challenging, this region is unique to each molecule.[17][18] In this analysis, the C-Cl stretch and the aromatic C-H "oop" bands within this region provide crucial confirmatory evidence for the overall structure.

Visualization of the Analytical Workflow

The logical process of identifying a molecule from its IR spectrum can be visualized as a systematic workflow, moving from broad feature identification to specific functional group confirmation.

IR_Analysis_Workflow cluster_0 Phase 1: Initial Spectrum Examination cluster_1 Phase 2: Functional Group Identification cluster_2 Phase 3: Structural Confirmation A Acquire FTIR Spectrum B Divide Spectrum into Key Regions (>3000, 3000-2800, 1850-1650, <1500 cm⁻¹) A->B C Analyze C-H Stretch Region (>3000 cm⁻¹ = Aromatic/Alkene) (<3000 cm⁻¹ = Alkane) B->C D Analyze Carbonyl Region (~1785 cm⁻¹ = Acyl Chloride?) B->D E Analyze Double Bond / Aromatic Region (1610-1450 cm⁻¹ = Aromatic C=C?) B->E F Analyze Ether/Fingerprint Region (~1255 cm⁻¹ = C-O-C Ether?) B->F G Correlate All Peaks C->G D->G E->G F->G H Confirm with Fingerprint Region Data (C-Cl Stretch, C-H Bends) G->H I Final Structure Elucidation: 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride H->I

Caption: Workflow for IR spectrum analysis and functional group identification.

Conclusion

The infrared spectrum of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride provides a wealth of structural information. The analysis confirms the presence of all expected functional moieties through their characteristic absorption bands. The very strong, sharp peak at approximately 1785 cm⁻¹ is a definitive marker for the acyl chloride carbonyl group. The combination of aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹) validates the presence of both the benzene and the saturated dihydrofuran rings. Finally, a strong absorption around 1255 cm⁻¹ confirms the critical C-O-C ether linkage. This systematic approach, grounded in the fundamental principles of vibrational spectroscopy, demonstrates the power of IR analysis as a primary tool for structural verification in a research and development setting.

References

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlideShare. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • Ljubić, I., & Sabljić, A. (2007). Theoretical Study of Structure, Vibrational Frequencies, and Electronic Spectra of Dibenzofuran and Its Polychlorinated Derivatives. The Journal of Physical Chemistry A, 111(7), 1339–1350. [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • University of Massachusetts. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Reusch, W. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Fiveable. (2025, August 15). Acid Chloride: Organic Chemistry Study Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Collier, W. B. (1988). Vibrational frequencies for polyatomic molecules. I. Indole and 2,3- benzofuran spectra and analysis. The Journal of Chemical Physics, 88(12), 7295-7305. [Link]

  • Ljubić, I., & Sabljić, A. (2007). Theoretical Study of Structure, Vibrational Frequencies, and Electronic Spectra of Dibenzofuran and Its Polychlorinated Derivatives. Journal of Physical Chemistry A, 111(7), 1339-1350. [Link]

  • Reddit. (2024, February 25). How to identify an Acyl Chloride in an IR spectra? r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. [Image] Retrieved from [Link]

  • Workman, J. Jr. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • NPTEL. (n.d.). Lecture 10: Infrared Spectroscopy. Retrieved from [Link]

  • Save My Exams. (2026, March 9). Infrared Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). The fingerprint region - infra-red spectra. Chemguide. Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dihydro-2-methylbenzofuran. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • MDPI. (2024, January 8). Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Molecules, 29(2), 315. [Link]

  • ResearchGate. (2020, March 13). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. [Image] Retrieved from [Link]

  • Structures of the dihydrobenzofuran ring constituting biologically active natural products. (2025, June). Photochemistry and Photobiology.
  • NextSDS. (n.d.). 2-METHYL-2,3-DIHYDRO-BENZOFURAN-5-CARBONYL CHLORIDE. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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Foundational

A Technical Guide to the Safe Handling and Toxicological Profile of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Introduction 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a heterocyclic compound featuring a dihydro-benzofuran core functionalized with a reactive acyl chloride group. As a bifunctional molecule, it serves as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a heterocyclic compound featuring a dihydro-benzofuran core functionalized with a reactive acyl chloride group. As a bifunctional molecule, it serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and other complex molecular architectures[1]. The presence of the acyl chloride moiety imparts high reactivity, making it an efficient acylating agent, but also introduces significant handling challenges and potential health hazards.

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the material safety and toxicological data for this compound. Due to the limited availability of specific toxicological studies for this exact molecule, this document employs a scientifically grounded approach by inferring potential hazards from its chemical properties and the known toxicology of its core structural components and related analogs. The objective is to synthesize available data with established chemical principles to create a robust framework for risk assessment and safe laboratory practice.

Compound Identification and Physicochemical Properties

Proper identification is the first step in a thorough risk assessment. The key identifiers and known properties of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride are summarized below.

IdentifierValueSource(s)
Chemical Name 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride[2][3]
Synonym(s) 2-Methyl-2,3-dihydro-1-benzofuran-5-carbonyl chloride[4]
CAS Number 55746-01-5 (most common), 150059-37-7 (less common)[2][3]
Molecular Formula C₁₀H₉ClO₂[3]
Molecular Weight 196.63 g/mol [3]
Appearance Light brown solid (typical for related compounds)[5]
Key Property Moisture sensitive[6]

Hazard Identification and Classification

Based on the chemistry of acyl chlorides and data from structurally similar compounds, 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is presumed to be a hazardous substance requiring stringent safety protocols.

The following GHS classifications are derived from safety data sheets of closely related benzofuran carbonyl chlorides[6][7][8].

  • Pictograms:

    • alt text (GHS05: Corrosion)

    • alt text (GHS07: Exclamation Mark)

  • Signal Word: Danger [7]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[6][8]

    • H302: Harmful if swallowed.[7][8]

    • H335: May cause respiratory irritation.[7]

The primary hazard of this compound stems from its acyl chloride functional group, which reacts readily with nucleophiles, including water.

  • Skin and Eye Contact: This is the most significant and immediate risk. The compound is expected to cause severe chemical burns upon contact[5]. This is not merely an irritation; the acyl chloride reacts exothermically with moisture on the skin or in the eyes to produce hydrochloric acid (HCl) and the corresponding carboxylic acid, leading to rapid tissue destruction.

  • Inhalation: Inhaling dust or vapors will cause chemical burns to the respiratory tract, from the nasal passages to the lungs[5]. Symptoms can include coughing, shortness of breath, and a burning sensation in the chest.

  • Ingestion: If swallowed, the compound will cause severe burns to the mouth, throat, and gastrointestinal tract[5]. Use of gastric lavage or emesis is contraindicated due to the risk of perforation[6].

  • Chemical Stability: The compound is stable under anhydrous conditions. However, it is highly sensitive to moisture and decomposes in contact with water[6].

  • Reactivity: It will react violently with water, alcohols, amines, and strong bases.

  • Conditions to Avoid: Exposure to moist air or water is the primary condition to avoid[6].

  • Incompatible Materials: Strong oxidizing agents, strong bases, and water.

  • Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas[6].

Toxicological Data Analysis

A comprehensive toxicological profile for this specific molecule has not been established. Therefore, a predictive assessment based on its structural components is necessary for responsible risk management.

Specific LD50 (oral, dermal) and LC50 (inhalation) values for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride are not available in the reviewed literature. However, it is classified as "Harmful if swallowed"[8][9], and its corrosive nature suggests that severe damage would occur at relatively low doses.

In the absence of direct data, evaluating the toxicology of the core molecular scaffold is a critical and scientifically prudent step.

  • 2,3-Benzofuran Core: The parent heterocycle, 2,3-benzofuran, has undergone toxicological evaluation. Chronic oral exposure in animal studies has been shown to cause liver and kidney damage[10][11]. Furthermore, these studies revealed that 2,3-benzofuran is carcinogenic in rats and mice, increasing the incidence of kidney, lung, stomach, and liver tumors[11]. While 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride has a saturated furan ring and different substituents, the carcinogenic potential of the core structure necessitates handling it as a suspected carcinogen.

  • Other Benzofuran Derivatives: Other complex molecules built on this scaffold, such as the pesticide Carbofuran (2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate), are known to be highly toxic, acting as potent acetylcholinesterase inhibitors[12][13]. This serves as a reminder that the dihydro-benzofuran moiety is a component of biologically active and often highly toxic molecules.

Toxicological EndpointFinding for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chlorideInferred Hazards & Remarks
Acute Toxicity (Oral, Dermal, Inhalation) Data not available. Presumed harmful and corrosive.Immediate risk of severe chemical burns is the primary concern[5][6].
Skin Corrosion/Irritation Presumed to cause severe burns.Reaction with moisture forms HCl, causing rapid tissue damage[6].
Serious Eye Damage/Irritation Presumed to cause serious, irreversible eye damage.Immediate and prolonged irrigation is critical upon exposure[5].
Carcinogenicity Data not available.The parent 2,3-benzofuran scaffold is carcinogenic in animal studies[11][14]. Prudence dictates handling this compound as a potential carcinogen.
Mutagenicity Data not available.No specific data found.
Reproductive Toxicity Data not available.No specific data found.
Specific Target Organ Toxicity (STOT) May cause respiratory irritation (single exposure)[7].Chronic exposure may pose a risk to the liver and kidneys, based on data from the parent heterocycle[11].

Risk Assessment and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and stringent standard operating procedures is mandatory when working with this compound.

  • Chemical Fume Hood: All handling, weighing, and dispensing of the compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[5].

  • Emergency Equipment: A safety shower and an eyewash station must be immediately accessible in the laboratory area where the material is handled[5].

  • Inert Atmosphere: Given its moisture sensitivity, storage and handling under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to maintain chemical integrity and prevent decomposition[5].

Standard laboratory attire (long pants, closed-toe shoes) is a baseline requirement. The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles in combination with a full-face shield must be worn. Goggles alone are insufficient due to the severe corrosion hazard.

  • Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or Viton™. Double-gloving is recommended. Standard nitrile gloves may offer limited protection and should be changed immediately upon any contact.

  • Body Protection: A chemical-resistant lab coat or apron should be worn over a standard lab coat.

  • Preparation: Before removing the compound from storage, ensure all glassware is scrupulously dried (e.g., oven- or flame-dried). Assemble the reaction apparatus within the fume hood. Prepare any necessary quench solutions (e.g., a beaker with a stirred solution of sodium bicarbonate).

  • Dispensing: Conduct all transfers within the fume hood. Use a glove bag or glove box for weighing if possible. If not, weigh the material quickly and efficiently in the hood. Keep the container tightly sealed when not in use.

  • Reaction: Add the acyl chloride to the reaction mixture cautiously, as reactions can be exothermic. Maintain an inert atmosphere over the reaction if required by the chemistry.

  • Quenching and Work-up: Any excess reagent must be safely quenched. This can be done by slowly adding the reaction mixture or excess reagent to a stirred, cold solution of a weak base like sodium bicarbonate. Be prepared for gas evolution (CO₂).

  • Waste Disposal: All contaminated materials (gloves, pipette tips, weighing paper) must be considered hazardous waste. Quenched aqueous solutions should be neutralized before disposal. Organic waste containing the compound should be collected in a designated, labeled hazardous waste container.

  • Spill: For a small spill inside a chemical fume hood, cover the spill with a dry, inert absorbent material like sand or vermiculite. Carefully scoop the material into a container for hazardous waste. Cautiously neutralize the area with a weak base like sodium bicarbonate powder, followed by a final wipe-down.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids[5]. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting[6]. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Visualization of Workflow

The following diagram outlines the critical decision-making and operational flow for safely handling 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation & Risk Assessment cluster_handling Phase 2: Experimental Execution cluster_cleanup Phase 3: Work-up & Disposal cluster_emergency Contingency: Emergency Response A Review MSDS & Toxicity Data (This Guide) B Identify Hazards: - Corrosive - Moisture Sensitive - Potential Carcinogen A->B C Define Controls: - Fume Hood - Inert Atmosphere - Full PPE B->C D Verify Engineering Controls (Fume Hood, Eyewash) C->D E Don Mandatory PPE (Goggles, Face Shield, Gloves) D->E F Handle Reagent Under Inert Atmosphere E->F G Perform Reaction & Monitor F->G L Spill or Exposure Occurs F->L Potential Incident H Quench Excess Reagent (e.g., slow addition to NaHCO₃ soln) G->H I Segregate Waste Streams (Solid vs. Liquid Hazardous) H->I J Decontaminate Glassware & Surfaces H->J K Dispose of Waste per Institutional Protocol I->K J->K M Follow Emergency Procedures: - Evacuate/Isolate - First Aid (Flush) - Notify Supervisor L->M N Seek Immediate Medical Attention M->N

Caption: Safe Handling and Risk Mitigation Workflow.

Conclusion

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a highly reactive chemical intermediate essential for various synthetic applications. Its utility is matched by its significant hazard profile. It must be treated as a corrosive substance that can cause severe, irreversible damage to skin, eyes, and the respiratory tract. While specific toxicological data is scarce, the known carcinogenicity of its parent benzofuran structure demands that it be handled with the precautions appropriate for a potential long-term health hazard. Strict adherence to the engineering controls, personal protective equipment standards, and handling protocols outlined in this guide is essential for mitigating risk and ensuring the safety of all laboratory personnel.

References

  • NextSDS. 2-METHYL-2,3-DIHYDRO-BENZOFURAN-5-CARBONYL CHLORIDE - Chemical Substance Information. [Link]

  • Cole-Parmer. Material Safety Data Sheet. [Link]

  • NextSDS. 2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-CARBONYL CHLORIDE - Chemical Substance Information. [Link]

  • U.S. Environmental Protection Agency (EPA). 2,3-dihydro-1-benzofuran-5-carbonyl chloride - Exposure. [Link]

  • National Center for Biotechnology Information (NCBI). HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. [https://www.ncbi.nlm.nih.gov/books/NBK158739/]([Link]

Sources

Protocols & Analytical Methods

Method

Use of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride as a pharmaceutical intermediate

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride as a versatile pharmaceutical intermediate. Foreword: The Strate...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride as a versatile pharmaceutical intermediate.

Foreword: The Strategic Role of Dihydrobenzofuran Scaffolds in Medicinal Chemistry

The 2,3-dihydrobenzofuran motif is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active molecules. Its rigid, planar structure, combined with opportunities for diverse functionalization, makes it an ideal building block for designing ligands that can precisely interact with biological targets. 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride represents a highly valuable, reactive intermediate for introducing this key structural unit into potential drug candidates. As an acyl chloride, it is primed for nucleophilic substitution, most commonly with amines to form stable amide bonds—a cornerstone linkage in pharmaceutical chemistry. This guide provides a comprehensive overview of its synthesis, characterization, and application, grounded in established chemical principles and field-proven insights.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's properties is paramount for its effective and safe use in a laboratory setting.

PropertyValueSource
Chemical Name 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride[1]
CAS Number 55746-01-5[1]
Molecular Formula C₁₀H₉ClO₂[1]
Molecular Weight 196.63 g/mol [1]
Appearance Typically an off-white to white solid[2]
Storage Store in a cool, dry place under an inert atmosphere. Highly sensitive to moisture.[2]

Safety Profile:

Acyl chlorides as a class are hazardous due to their high reactivity.

  • Hazards: Corrosive. Reacts violently with water and other protic solvents (e.g., alcohols, amines) to release hydrogen chloride (HCl) gas, which is itself corrosive and toxic upon inhalation. Causes severe skin burns and eye damage.[2]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Ensure all glassware is scrupulously dried before use.

  • Spills: Neutralize small spills with a dry, inert absorbent material like sand or sodium bicarbonate. Avoid using water.

Synthesis and Manufacturing Protocols

The synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is typically a two-stage process: first, the creation of the stable carboxylic acid precursor, followed by its activation to the more reactive acyl chloride.

Protocol 1: Synthesis of the Precursor, 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid

While numerous methods exist for constructing the dihydrobenzofuran core, a common strategy involves the cyclization of a suitably substituted phenol. The following protocol is a representative, logical pathway.

Workflow for Precursor Synthesis

cluster_0 Step 1: Alkylation cluster_1 Step 2: Claisen Rearrangement cluster_2 Step 3: Oxidative Cyclization cluster_3 Step 4: Oxidation to Carboxylic Acid A 4-Hydroxy-3-methylacetophenone C Allyl Ether Intermediate A->C K2CO3, Acetone, Reflux B Allyl Bromide B->C D o-Allyl Phenol Intermediate C->D Heat (e.g., 200 °C) E 2-Methyl-2,3-dihydrobenzofuran (Acetyl-substituted) D->E e.g., O3 then NaBH4 or PdCl2/CuCl, O2 F 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid E->F Haloform Reaction (e.g., NaOBr)

Caption: A representative synthetic pathway to the carboxylic acid precursor.

Detailed Steps:

  • Allylation of Phenol: 4-Hydroxy-3-methylacetophenone is reacted with allyl bromide in the presence of a weak base like potassium carbonate (K₂CO₃) in a solvent such as acetone. Refluxing the mixture yields the corresponding allyl ether.

    • Causality: The phenoxide, formed in situ, is a potent nucleophile that displaces the bromide from allyl bromide in an Sₙ2 reaction.

  • Claisen Rearrangement: The allyl ether is heated to approximately 200 °C. This thermal rearrangement shifts the allyl group from the oxygen to the ortho position on the aromatic ring, forming 2-allyl-4-acetyl-5-methylphenol.

    • Causality: This is a classic pericyclic reaction that proceeds through a concerted, cyclic transition state.

  • Cyclization to Dihydrobenzofuran: The double bond of the allyl group is then utilized to form the dihydrofuran ring. This can be achieved through various methods, such as ozonolysis followed by reduction, or more commonly, through a Wacker-type oxidation using a palladium catalyst (e.g., PdCl₂) with a copper co-catalyst in an oxygen atmosphere. This forms the 2-methyl-2,3-dihydrobenzofuran core.

    • Causality: The palladium catalyst coordinates to the alkene, making it susceptible to intramolecular nucleophilic attack by the phenolic hydroxyl group.

  • Oxidation of Acetyl Group: The acetyl group at the 5-position is oxidized to a carboxylic acid. The haloform reaction is a classic and effective method for this transformation of a methyl ketone. The intermediate is treated with sodium hypobromite (NaOBr) or sodium hypochlorite (NaOCl), followed by an acidic workup.

    • Causality: The methyl protons of the acetyl group are acidic and are sequentially replaced by halogen atoms. The resulting trihalomethyl group is a good leaving group, and subsequent nucleophilic acyl substitution by hydroxide, followed by acidification, yields the carboxylic acid.

  • Purification: The final product, 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid, is purified by recrystallization or column chromatography.

Protocol 2: Conversion of Carboxylic Acid to Acyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical activation step. The use of thionyl chloride (SOCl₂) is widely favored due to its efficacy and the convenient removal of byproducts.[3][4]

Workflow for Acyl Chloride Formation

RC R-COOH (Carboxylic Acid Precursor) Reaction Reaction Mixture RC->Reaction SOCl2 SOCl2 (Thionyl Chloride) SOCl2->Reaction Solvent Inert Solvent (e.g., DCM, Toluene) Solvent->Reaction DMF cat. DMF DMF->Reaction Product R-COCl (Acyl Chloride Product) Reaction->Product Reflux or Room Temp Byproducts Gaseous Byproducts: SO2 (g) HCl (g) Reaction->Byproducts Evolve from mixture

Caption: General conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Detailed Steps:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the dry 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Solvent and Reagent Addition: Add a dry, inert solvent such as dichloromethane (DCM) or toluene. To this suspension, add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) dropwise at 0 °C.[4]

    • Causality: The reaction is exothermic, and slow addition helps control the temperature and the initial evolution of HCl gas. An inert solvent is crucial as both the reagent and product are moisture-sensitive.

  • Catalysis (Optional but Recommended): Add a catalytic amount (1-2 drops) of N,N-dimethylformamide (DMF).[4]

    • Causality: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent than thionyl chloride itself, thereby accelerating the reaction.[4]

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically 40-80 °C, depending on the solvent) until the evolution of gas ceases and the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure (rotary evaporation).

    • Causality: Thionyl chloride (b.p. 76 °C) is volatile and can be removed with the solvent. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are driven off during the reaction, pushing the equilibrium towards the product.[5]

  • Purification: The crude acyl chloride is often of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation, though this is often challenging for complex molecules. Typically, co-evaporation with an inert solvent like toluene can help remove residual thionyl chloride.

Application in Pharmaceutical Synthesis: Amide Bond Formation

The primary utility of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is as an acylating agent to form amide bonds, a ubiquitous linkage in pharmaceuticals. This reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the acyl chloride.

General Acylation Reaction

AcylChloride 2-Methyl-2,3-dihydro- benzofuran-5-carbonyl chloride Product Target Amide AcylChloride->Product Reacts with Amine Primary or Secondary Amine (R-NH2 or R2-NH) Amine->Product Base Non-nucleophilic Base (e.g., Triethylamine, Pyridine) Salt Base·HCl Salt Base->Salt Scavenges HCl

Caption: Acylation of an amine to form a target amide product.

Application Note & Protocol: General Amide Synthesis

This protocol outlines the standard procedure for coupling the acyl chloride with a primary or secondary amine, a key step in building more complex molecular architectures.

Illustrative Context: Vilazodone Synthesis

While not a direct precursor, the structure of the antidepressant Vilazodone exemplifies the importance of the benzofuran-amide linkage. Vilazodone's synthesis involves coupling a benzofuran carboxylic acid derivative with a piperazine moiety.[6][7] The reaction of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride with an amine follows the exact same chemical principle.

Detailed Steps:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the amine starting material (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq) in a dry, aprotic solvent (e.g., DCM, THF, or acetonitrile). Cool the solution to 0 °C in an ice bath.

    • Causality: The base is crucial for neutralizing the HCl byproduct generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Cooling controls the initial exothermic reaction.

  • Acyl Chloride Addition: Dissolve the 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (1.0-1.1 eq) in a minimal amount of the same dry solvent. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM.

    • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution to remove any unreacted carboxylic acid (from hydrolysis of the acyl chloride), and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude amide product is typically purified by flash column chromatography on silica gel or by recrystallization.

Analytical Characterization

Rigorous analytical control is essential to confirm the identity and purity of the intermediate and final products.

TechniqueExpected Observations for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride
¹H NMR Aromatic protons on the benzofuran ring, signals for the dihydrofuran ring protons (often complex multiplets), and a singlet for the methyl group.
¹³C NMR A signal for the highly deshielded carbonyl carbon (>165 ppm), aromatic carbons, aliphatic carbons of the dihydrofuran ring, and the methyl carbon.
IR Spectroscopy A strong, characteristic C=O stretching band for the acyl chloride, typically observed at a high frequency (around 1780-1815 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak at ~1/3 the intensity of M⁺) due to the presence of the chlorine atom.
HPLC A single major peak under appropriate chromatographic conditions (e.g., reverse-phase C18 column with a water/acetonitrile mobile phase) to assess purity.[8]

References

  • Chemguide. (n.d.). Converting Carboxylic Acids into Acyl (Acid) Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole.
  • Taylor & Francis Online. (2014, October 15). Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN105601536A - Vilazodone intermediate preparation method.
  • ResearchGate. (2025, August 7). Improved method for synthesis of vilazodone hydrochloride. Retrieved from [Link]

  • PMC - NIH. (n.d.). Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders. Retrieved from [Link]

  • Orchestrated-Knowledge. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • NextSDS. (n.d.). 2-METHYL-2,3-DIHYDRO-BENZOFURAN-5-CARBONYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-2,3-dihydrobenzofuran. Retrieved from [Link]

  • US EPA. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, November 25). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Retrieved from [Link]

Sources

Application

Step-by-step esterification reaction conditions using 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Application Note & Protocol Topic: Step-by-Step Esterification Reaction Conditions Using 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride Audience: Researchers, scientists, and drug development professionals. Guide to...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Step-by-Step Esterification Reaction Conditions Using 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of 2-Methyl-2,3-dihydro-benzofuran-5-carboxylate Esters: A Protocol for Drug Discovery Applications

Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2-methyl-2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives are explored for a wide range of therapeutic applications, making the efficient synthesis of compound libraries crucial for structure-activity relationship (SAR) studies. Ester derivatives, in particular, are of high interest as they can modulate properties like solubility, bioavailability, and metabolic stability.[1]

This application note provides a comprehensive, field-proven protocol for the synthesis of esters from 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride. As a highly reactive acyl chloride, this starting material offers a rapid and efficient route to a diverse range of esters, bypassing the equilibrium limitations of Fischer esterification.[2][3] This guide moves beyond a simple list of steps to explain the critical reasoning behind each procedural choice, ensuring robust and reproducible results for researchers in drug development.

Reaction Principle: Nucleophilic Acyl Substitution

The esterification of an acyl chloride with an alcohol is a classic example of a nucleophilic addition-elimination reaction.[2][4] The process is highly favorable due to the high electrophilicity of the carbonyl carbon in the acyl chloride and the excellent leaving group ability of the chloride ion.

The Mechanism Involves Three Key Steps:

  • Nucleophilic Attack: The alcohol, acting as the nucleophile, attacks the electron-deficient carbonyl carbon of the acyl chloride. This breaks the C=O pi bond and forms a tetrahedral intermediate.[5][6]

  • Intermediate Collapse: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion is ejected as the leaving group.[4][5]

  • Deprotonation: A non-nucleophilic base, typically pyridine or triethylamine, scavenges the proton from the oxonium ion and the hydrogen chloride (HCl) byproduct that is formed.[1][5] This neutralization step is critical as it prevents the protonation of the alcohol nucleophile and drives the reaction to completion, making it effectively irreversible.[1][3]

AcylChloride 2-Methyl-2,3-dihydro- benzofuran-5-carbonyl chloride Intermediate Tetrahedral Intermediate AcylChloride->Intermediate 1. Nucleophilic Attack Alcohol Alcohol (R-OH) Alcohol->Intermediate Base Base (e.g., Pyridine) Byproduct Pyridinium Hydrochloride Base->Byproduct 3. HCl Scavenging Product Ester Product Intermediate->Product 2. Elimination of Cl-

Caption: General reaction scheme for esterification.

Part 1: Detailed Experimental Protocol

This protocol outlines a general procedure applicable to a wide range of primary and secondary alcohols. Adjustments for less reactive alcohols, such as phenols, are noted in the subsequent sections.

Materials & Reagents
  • 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

  • Alcohol of choice (e.g., Ethanol, Isopropanol)

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reagents for Thin Layer Chromatography (TLC) analysis (e.g., ethyl acetate/hexanes mixture, silica plates)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Dropping funnel or syringe pump

  • Condenser (if heating is required)

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer with cooling bath (ice/water)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions
  • Acyl Chlorides: Are corrosive and highly sensitive to moisture. Handle exclusively in a well-ventilated fume hood. They react with water to release corrosive HCl gas.[3]

  • Solvents: DCM is a suspected carcinogen. Use appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. Handle with care in a fume hood.

Step-by-Step Synthesis Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A 1. Dissolve Alcohol (1.2 eq) & Base (1.5 eq) in anhydrous DCM B 2. Place flask under N2 atmosphere and cool to 0°C A->B C 3. Add Acyl Chloride (1.0 eq) in DCM dropwise B->C D 4. Warm to RT and stir for 2-4h C->D E 5. Monitor by TLC until starting material is consumed D->E F 6. Quench with water, transfer to separatory funnel E->F G 7. Wash with NaHCO3(aq) then Brine F->G H 8. Dry organic layer (MgSO4), filter, and concentrate G->H I 9. Purify by column chromatography H->I

Caption: Experimental workflow for ester synthesis.

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM (approx. 0.2 M concentration relative to the acyl chloride).

  • Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath. This is crucial to moderate the initial exothermic reaction upon addition of the acyl chloride.[4]

  • Acyl Chloride Addition: Dissolve 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled alcohol/base mixture over 15-20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring (Self-Validation): Track the reaction's progress using TLC. The ester product should have a higher Rf value (be less polar) than the starting alcohol. The disappearance of the acyl chloride spot (visualized with a potassium permanganate stain or by quenching a sample with water/base to see the corresponding carboxylic acid) indicates completion.

  • Workup - Quenching and Extraction: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining HCl or unreacted acyl chloride) and then with brine (to reduce the water content in the organic layer).[1]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure ester.[7]

Part 2: Scientific Integrity & Field-Proven Insights

Expertise & Experience: Explaining Experimental Choices
  • Why an Acyl Chloride? Using the acyl chloride derivative instead of the corresponding carboxylic acid (as in Fischer esterification) makes the reaction much faster and irreversible.[2][3] This leads to higher yields and avoids the need to remove water to drive the reaction forward.[5][8]

  • Choice of Base: A non-nucleophilic tertiary amine like triethylamine or pyridine is essential. They are basic enough to neutralize the generated HCl but will not compete with the alcohol in attacking the acyl chloride.[1][5] Using a nucleophilic base could lead to unwanted side products.

  • Solvent Selection: Polar aprotic solvents like DCM or THF are ideal.[1] They effectively dissolve the reactants without participating in the reaction. Protic solvents like water or alcohols (if not the reactant) must be rigorously excluded to prevent hydrolysis of the highly reactive acyl chloride.[9]

  • Stoichiometry: A slight excess of the alcohol and a greater excess of the base are used to ensure the complete consumption of the valuable acyl chloride and to thoroughly neutralize all generated HCl.

Data Presentation: Reaction Parameter Guidelines

The following table provides recommended starting conditions for various alcohol classes. Optimization may be required depending on the specific substrate.

Alcohol TypeSteric HindranceReactivityTemp. (°C)BaseTypical Time (h)Notes
Primary (e.g., Ethanol)LowHigh0 to RTEt₃N or Pyridine1-3Reaction is typically fast and high-yielding.
Secondary (e.g., Isopropanol)MediumModerate0 to RTEt₃N or Pyridine2-6Slower due to increased steric bulk around the hydroxyl group.[1]
Tertiary (e.g., t-Butanol)HighLowRT to 40°CEt₃N + DMAP12-24Very slow; may require heating and a catalyst like DMAP.
Phenol LowLowRT to 40°CPyridine4-12Less nucleophilic than aliphatic alcohols; often requires heating.[2]

DMAP: 4-Dimethylaminopyridine, a highly effective acylation catalyst.

Trustworthiness: A Self-Validating System

The integrity of this protocol is ensured through systematic monitoring and characterization.

  • In-Process Control: TLC is a rapid and effective tool to confirm the conversion of starting materials to a new, single product, validating that the desired transformation has occurred before proceeding to workup.

  • Product Characterization: The identity and purity of the final ester must be confirmed using standard analytical techniques:

    • Infrared (IR) Spectroscopy: Will show the disappearance of the alcohol O-H stretch (~3300 cm⁻¹) and the appearance of a strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹.[1]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the complete structure of the new ester, showing characteristic shifts for the protons and carbons adjacent to the ester oxygen.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized ester.

By following this detailed protocol and its underlying principles, researchers can confidently and reproducibly synthesize a wide array of 2-Methyl-2,3-dihydro-benzofuran-5-carboxylate esters for advancing drug discovery programs.

References

  • OperaChem. (2024, January 5). Formation of Esters. Available from: [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. AS & A Level Chemistry. Available from: [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. Available from: [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Available from: [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Available from: [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Available from: [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Ester Formation | Acyl Chlorides, Anhydrides & Fischer Esterification Explained [Video]. YouTube. Available from: [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Available from: [Link]

  • KPU Pressbooks. (n.d.). 7.5 Esters – Organic Chemistry II. Available from: [Link]

  • ResearchGate. (2013, November 27). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Available from: [Link]

Sources

Method

Application Notes and Protocols for Friedel-Crafts Acylation using 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 2-Methyl-2,3-dihydro-benzofuran Moiety The benzofuran scaffold is a privileged heterocyclic motif found in a v...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Methyl-2,3-dihydro-benzofuran Moiety

The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and biologically active compounds.[1][2][3] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry, contributing to the pharmacological activity of numerous drugs. The 2,3-dihydro-benzofuran core, in particular, offers a three-dimensional structure that can be strategically exploited for targeted drug design.[4][5] The introduction of this moiety onto other aromatic systems via a stable carbonyl linker can lead to the development of novel molecular entities with potential applications in various therapeutic areas.

This guide provides a comprehensive overview of the application of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride as a versatile acylating agent in the Friedel-Crafts acylation reaction. We will delve into the preparation of this key reagent, the mechanistic underpinnings of the acylation reaction, detailed experimental protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Preparation of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

The successful application of any acylating agent in a Friedel-Crafts reaction begins with its efficient and high-purity preparation. 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is typically synthesized from its corresponding carboxylic acid, 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, with several reliable methods available.[6][7][8] The use of thionyl chloride (SOCl₂) is a common and effective approach, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous, simplifying purification.[9][10]

Reaction Scheme:

2-Methyl-2,3-dihydro-benzofuran-5-carboxylic_acid 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid Acyl_chloride 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic_acid->Acyl_chloride Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->Acyl_chloride Reagent Byproducts SO₂ (g) + HCl (g) Acyl_chloride->Byproducts Forms

Caption: Synthesis of the target acyl chloride.

Detailed Protocol for Acyl Chloride Formation:
Parameter Value/Description
Starting Material 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid
Reagent Thionyl chloride (SOCl₂)
Solvent Anhydrous Dichloromethane (DCM) or Toluene
Temperature Reflux
Reaction Time 2-4 hours

Step-by-Step Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane or toluene to the flask.

  • Reagent Addition: Carefully add thionyl chloride (1.5-2.0 eq) to the suspension. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is often of sufficient purity for the subsequent Friedel-Crafts acylation. If necessary, it can be purified by vacuum distillation.

The Friedel-Crafts Acylation: Mechanism and Key Considerations

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that allows for the introduction of an acyl group onto an aromatic ring.[11][12] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activates the acyl chloride to form a highly electrophilic acylium ion.[13][14][15]

Mechanism:

cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Acyl_Chloride 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride Acylium_Ion Acylium Ion (Electrophile) Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Sigma_Complex Sigma Complex (Carbocation Intermediate) Acylium_Ion->Sigma_Complex Attacks Aromatic_Ring Aromatic Substrate (e.g., Anisole) Aromatic_Ring->Sigma_Complex Product Acylated Product Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts Acylation.

An important advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting aromatic compound, which prevents over-acylation.[12]

Experimental Protocol: Acylation of Anisole

This protocol provides a representative procedure for the Friedel-Crafts acylation of anisole with 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride.

Reaction Workflow:

Setup Reaction Setup (Inert Atmosphere) Lewis_Acid_Suspension Suspend AlCl₃ in Anhydrous DCM Setup->Lewis_Acid_Suspension Cooling Cool to 0°C Lewis_Acid_Suspension->Cooling Acyl_Chloride_Addition Add Acyl Chloride Solution Dropwise Cooling->Acyl_Chloride_Addition Anisole_Addition Add Anisole Solution Dropwise Acyl_Chloride_Addition->Anisole_Addition Reaction_Progression Stir at Room Temperature Anisole_Addition->Reaction_Progression Quenching Quench with Ice/HCl Reaction_Progression->Quenching Workup Extraction and Washing Quenching->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for Friedel-Crafts acylation.

Quantitative Data and Procedure:
Reagent/Parameter Quantity/Value Molar Ratio
Anisole1.0 eq1.0
2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride1.1 eq1.1
Aluminum Chloride (AlCl₃)1.2 eq1.2
SolventAnhydrous Dichloromethane (DCM)-
Temperature0°C to Room Temperature-
Reaction Time2-4 hours-

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) under an inert atmosphere.[16]

  • Solvent Addition: Add anhydrous dichloromethane to create a suspension of the aluminum chloride.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Acylating Agent Addition: Dissolve 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Substrate Addition: Dissolve anisole (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow, dropwise addition of crushed ice, followed by 1 M hydrochloric acid.[17]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications and Substrate Scope

The Friedel-Crafts acylation using 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride can be applied to a wide range of aromatic and heteroaromatic substrates. The regioselectivity of the acylation is dictated by the electronic nature of the substituents on the aromatic ring.

Aromatic Substrate Activating/Deactivating Nature Expected Major Product(s)
AnisoleActivating (ortho, para-directing)4-acylated product
TolueneActivating (ortho, para-directing)4-acylated product
Benzene-Acylated product
ChlorobenzeneDeactivating (ortho, para-directing)4-acylated product (slower reaction)
ThiopheneActivating2-acylated product

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Reaction Inactive catalyst (moisture contamination), insufficient activation of the acyl chloride.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use fresh, high-quality Lewis acid.
Low Yield Substrate decomposition, sub-optimal reaction temperature or time.Lower the reaction temperature to minimize side reactions.[18] Monitor the reaction by TLC to determine the optimal reaction time.
Formation of Multiple Isomers Competing electronic and steric effects on the aromatic substrate.Vary the Lewis acid; milder Lewis acids like ZnCl₂ or SnCl₄ may offer better regioselectivity.[18] Adjusting the reaction temperature can also influence the isomeric ratio.
Polymerization/Tarry Byproducts Highly reactive substrate, harsh reaction conditions.Use a milder Lewis acid and lower the reaction temperature.[18] Consider adding the acylating agent slowly to a mixture of the substrate and Lewis acid.

References

  • Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Molecules. (2020, May 16). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]

  • PMC. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

  • Google Patents. (n.d.). US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid.
  • University of Strathclyde. (2022, August 26). Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2) Selective. Retrieved from [Link]

  • ACS Publications. (2005, March 24). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. Retrieved from [Link]

  • Semantic Scholar. (2012, September 14). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 19). (PDF) Reactivity of Benzofuran Derivatives. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 2: Benzo[c]furan and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Retrieved from [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • Technical Disclosure Commons. (2022, November 25). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). Retrieved from [Link]

Sources

Application

Preparation of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride from its corresponding carboxylic acid

Application Note: Synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl chloride Executive Summary The conversion of 2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid to its corresponding acid chloride is a foundational...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl chloride

Executive Summary

The conversion of 2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid to its corresponding acid chloride is a foundational transformation in the synthesis of benzofuran-derived therapeutics and advanced intermediates[1]. This guide provides a highly efficient, mild, and scalable protocol utilizing oxalyl chloride and catalytic N,N-dimethylformamide (DMF). Designed for drug development professionals, this protocol emphasizes high-yield generation of the electrophile while preserving the integrity of the electron-rich dihydrobenzofuran ring system.

Mechanistic Rationale & Reagent Selection

In pharmaceutical synthesis, the choice of chlorinating agent dictates the impurity profile of the final active pharmaceutical ingredient (API). While thionyl chloride ( SOCl2​ ) is a traditional reagent, it often requires elevated temperatures (reflux) that can compromise sensitive heterocyclic systems.

The Causality of the Oxalyl Chloride/DMF System: We utilize oxalyl chloride ( (COCl)2​ ) catalyzed by DMF because it operates efficiently at 0 °C to room temperature[2]. The mechanistic causality relies on DMF reacting with oxalyl chloride to generate a highly reactive chloromethyleneiminium ion—the Vilsmeier-Haack intermediate[3]. This intermediate rapidly activates the carboxylic acid for nucleophilic acyl substitution. The reaction is irreversibly driven forward by the release of carbon monoxide ( CO ) and carbon dioxide ( CO2​ ) gases[4]. Because all byproducts are gaseous, the resulting acid chloride can be isolated in quantitative yield simply by solvent evaporation, completely bypassing aqueous workups that would hydrolyze the product.

Mechanism DMF DMF Catalyst VH Chloromethyleneiminium Ion (Active Species) DMF->VH + Oxalyl Chloride - CO, - CO₂ OxCl Oxalyl Chloride OxCl->VH Intermediate Acyloxyiminium Intermediate VH->Intermediate + Substrate Substrate 2-Methyl-2,3-dihydrobenzofuran- 5-carboxylic acid Substrate->Intermediate Intermediate->DMF Catalyst Regeneration Product 2-Methyl-2,3-dihydrobenzofuran- 5-carbonyl chloride Intermediate->Product Cl⁻ attack - HCl

Logical mechanism of the DMF-catalyzed oxalyl chloride acylation.

Quantitative Data & Reagent Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis. Precise stoichiometric control is critical; excess oxalyl chloride can lead to over-chlorination of reactive ortho-substituents if not properly evacuated[3].

ComponentFunctionMW ( g/mol )EquivalentsAmount
2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid Substrate178.191.01.78 g
Oxalyl Chloride Chlorinating Agent126.931.31.15 mL (1.65 g)
N,N-Dimethylformamide (DMF) Catalyst73.090.05~40 µL (2-3 drops)
Dichloromethane (DCM) (Anhydrous) Solvent84.93-20.0 mL
2-Methyl-2,3-dihydrobenzofuran-5-carbonyl chloride Target Product196.631.0 (Theoretical)1.96 g (Theoretical)

Step-by-Step Experimental Protocol

Workflow Acid Substrate: Carboxylic Acid Solvent Suspend in Anhydrous DCM (N₂ Atmosphere) Acid->Solvent Catalyst Add Catalytic DMF (0.05 equiv) Solvent->Catalyst Cooling Cool to 0 °C Catalyst->Cooling OxCl Dropwise Addition of Oxalyl Chloride (1.3 equiv) Cooling->OxCl Reaction Stir at RT for 2 h (Monitor Gas Evolution) OxCl->Reaction Vilsmeier-Haack Activation Evaporation Concentration & Co-evaporation (Toluene) Reaction->Evaporation Homogeneous Solution Product Product: Acid Chloride Evaporation->Product Yields Pure Electrophile

Workflow for the synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl chloride.

Step 1: System Preparation Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool under a stream of dry nitrogen or argon. Causality: Acid chlorides are highly sensitive to moisture; ambient humidity will rapidly hydrolyze the product back to the starting carboxylic acid[3].

Step 2: Substrate Dissolution Add 2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid (1.78 g, 10.0 mmol) to the flask. Add 20 mL of anhydrous dichloromethane (DCM). The substrate will likely remain as a suspension.

Step 3: Catalyst Introduction Inject 2-3 drops (~40 µL) of anhydrous DMF into the suspension. Secure a vented rubber septum connected to a gas bubbler (to safely vent HCl , CO , and CO2​ ).

Step 4: Reagent Addition Cool the reaction flask to 0 °C using an ice-water bath. Slowly add oxalyl chloride (1.15 mL, 13.0 mmol) dropwise via syringe over 5 minutes[2]. Causality: The formation of the Vilsmeier-Haack intermediate is highly exothermic. Dropwise addition at 0 °C prevents solvent boil-off and controls the rate of gas evolution.

Step 5: Reaction Progression Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. Causality: As the insoluble carboxylic acid is converted into the highly soluble acid chloride, the opaque suspension will gradually transition into a clear, pale-yellow homogeneous solution.

Step 6: Concentration & Co-evaporation Once gas evolution ceases, transfer the flask to a rotary evaporator. Remove the DCM and excess oxalyl chloride under reduced pressure (23 °C, 40 mmHg)[2]. To ensure complete removal of residual HCl and oxalyl chloride, add 10 mL of anhydrous toluene to the resulting crude oil and re-concentrate. Repeat this co-evaporation step twice. Causality: Toluene forms an azeotrope with residual acidic impurities, pulling them out of the matrix. Leftover HCl would severely compromise downstream Schotten-Baumann amide couplings by neutralizing the amine nucleophile[3].

Step 7: Storage The resulting 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl chloride is obtained as a pale yellow oil or low-melting solid. Flush the flask with nitrogen, seal tightly, and store at -20 °C, or ideally, use immediately as a solution in anhydrous solvent for the subsequent coupling step.

Self-Validation & Analytical Checks

To ensure trustworthiness and systemic integrity, do not rely blindly on reaction time. Utilize these self-validating in-process controls:

  • Visual Kinetics Indicator: The reaction is a self-reporting system. The continuous bubbling in the gas bubbler indicates active conversion. The reaction is complete when bubbling completely ceases and the reaction mixture becomes entirely transparent.

  • Methanol Quench Test (LC-MS/TLC): Direct analysis of acid chlorides via LC-MS is prone to false negatives due to hydrolysis on the column. Validation Step: Withdraw a 50 µL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of methanol and 1 drop of triethylamine. This instantly converts the acid chloride into the stable methyl ester. Analyze this quenched sample via TLC or LC-MS to confirm the disappearance of the starting carboxylic acid and the exclusive formation of the methyl ester.

  • FT-IR Spectroscopy: If isolated, a quick IR scan will confirm success. The broad O−H stretch (2500–3000 cm⁻¹) of the starting acid will disappear, and the carbonyl ( C=O ) stretch will shift significantly from ~1680 cm⁻¹ (acid) to a sharp, distinct peak at ~1770–1790 cm⁻¹ (acid chloride).

References

  • Organic Syntheses Procedure orgsyn.org
  • 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl chloride bldpharm.com
  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds nvpublic
  • Reaction of tert-butyldimethylsilyl esters with oxalyl chloride-dimethylformamide: preparation of carboxylic acid chlorides under neutral conditions acs.org

Sources

Method

Application Notes &amp; Protocols for the Safe Handling of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Introduction 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a key building block in modern synthetic chemistry, particularly valued by researchers and drug development professionals for its role in constructing c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a key building block in modern synthetic chemistry, particularly valued by researchers and drug development professionals for its role in constructing complex molecular architectures.[1][2] The benzofuran scaffold is a privileged structure in medicinal chemistry, and this acyl chloride derivative serves as a highly reactive intermediate for introducing this moiety.[3]

However, its utility is directly linked to its high reactivity. As an acyl chloride, it is exceptionally sensitive to moisture, readily undergoing a vigorous reaction that can compromise experimental integrity and pose significant safety risks.[4][5] This document provides a comprehensive guide grounded in established chemical principles and field-proven laboratory techniques. It is designed to equip researchers with the necessary protocols to handle this reagent safely and effectively, ensuring both high-quality experimental outcomes and a secure laboratory environment.

Section 1: The Chemical Basis of Moisture Sensitivity

The primary challenge in handling 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride stems from its susceptibility to hydrolysis. The carbonyl carbon of an acyl chloride is highly electrophilic, a result of the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[5] This makes it an excellent target for nucleophiles, including ambient water.

Upon exposure to moisture, even trace amounts from the atmosphere, the acyl chloride rapidly hydrolyzes to form the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[6][7]

Reaction: R-COCl (Acyl Chloride) + H₂O (Water) → R-COOH (Carboxylic Acid) + HCl (Hydrogen Chloride Gas)

This degradation pathway has two major negative consequences:

  • Reagent Consumption: The starting material is consumed, leading to lower yields and the introduction of impurities that can complicate purification.[6][8]

  • Safety Hazard: The reaction is often exothermic and the evolution of HCl gas can create a corrosive atmosphere, damage equipment, and pose a severe inhalation risk.[4][7]

Therefore, the cornerstone of all handling protocols is the rigorous exclusion of water from the storage and reaction environment.

Section 2: Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before any work begins. The primary hazards associated with 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride are summarized below.

Hazard TypeDescriptionMitigation
Corrosivity Causes severe skin burns and serious eye damage upon contact.[9][10]Use of appropriate PPE, handling in a fume hood.
Water Reactivity Reacts vigorously with water, releasing heat and toxic, corrosive HCl gas.[7][11]Strict adherence to anhydrous handling techniques.
Inhalation Toxicity Inhalation of vapors or the HCl byproduct can cause respiratory irritation and damage.[10][12]All manipulations must be performed in a certified chemical fume hood.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are required. Standard safety glasses are insufficient.

  • Hand Protection: Use chemical-resistant gloves. A double-gloving approach with a lighter nitrile glove underneath a heavier-duty glove is recommended. Always check the manufacturer's breakthrough time data for acyl chlorides.

  • Body Protection: A flame-retardant laboratory coat must be worn and fully fastened.

  • Footwear: Fully enclosed, chemical-resistant footwear is mandatory.

All handling operations must be conducted exclusively within a well-ventilated chemical fume hood to prevent exposure to vapors and HCl gas.[4][10]

Section 3: Storage and Environment Control

Proper storage is the first line of defense against reagent degradation.

  • Upon Receipt: Inspect the container for any damage. The compound should be stored immediately in a designated area.

  • Storage Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated location away from heat sources and direct sunlight.[11][13] Store in a dedicated corrosives cabinet, segregated from incompatible materials such as bases, oxidizers, alcohols, and amines.[6][13]

  • Moisture Prevention: The reagent bottle should be stored inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant like silica gel or Drierite™.[14][15] For long-term storage, sealing the container's cap with Parafilm offers an additional barrier against moisture ingress.[16]

  • Inert Atmosphere: For optimal stability, the reagent should be stored under an inert atmosphere (e.g., nitrogen or argon).[4][10]

Section 4: Protocols for Handling and Dispensing under Inert Atmosphere

The successful use of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride depends on maintaining an anhydrous, inert environment throughout the experimental workflow.

Protocol 4.1: Preparation of Anhydrous Glassware

Rationale: Residual water adsorbed on glassware surfaces is a common source of contamination that can initiate hydrolysis.[17]

Procedure:

  • Clean all required glassware thoroughly.

  • Dry the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours (overnight is preferred).

  • Assemble the glassware (e.g., reaction flask with condenser) while still hot and immediately place it under a positive pressure of dry inert gas (nitrogen or argon) via a Schlenk line or manifold.[6]

  • Allow the glassware to cool completely to room temperature under the inert atmosphere before introducing any reagents.

Protocol 4.2: Establishing an Inert Atmosphere

Rationale: Displacing the air (which contains ~21% oxygen and variable moisture) within the reaction vessel is critical to prevent unwanted side reactions.[18][19] This is typically achieved using a "vacuum/backfill" cycle.

Procedure:

  • Connect the assembled, dry glassware to a Schlenk line.

  • Carefully open the valve to the vacuum pump to evacuate the air from the flask.

  • Close the valve to the vacuum and slowly open the valve to the inert gas source to backfill the flask to slightly above atmospheric pressure.

  • Repeat this vacuum/backfill cycle at least three times to ensure a pure inert atmosphere.[17]

Inert_Atmosphere_Setup cluster_manifold Schlenk Line / Manifold Inert Gas Inert Gas TwoWayValve Two-Way Valve Inert Gas->TwoWayValve Position 1: Backfill Vacuum Vacuum Vacuum->TwoWayValve Position 2: Evacuate ReactionFlask Reaction Flask (Assembled & Dried) TwoWayValve->ReactionFlask Cycle x3 Dispensing_Workflow Start Weigh Reagent Decision High Precision or Large Scale Required? Start->Decision Glovebox Use Inert Atmosphere Glovebox Decision->Glovebox Yes PositivePressure Use Positive Pressure Inert Gas Transfer Decision->PositivePressure No Weigh Weigh reagent inside glovebox. Seal in vial for transfer. Glovebox->Weigh Flush Briefly remove flask stopper under a strong flow of inert gas. PositivePressure->Flush Add Add weighed reagent to reaction flask inside glovebox. Weigh->Add End Reseal Flask Add->End AddQuickly Quickly add pre-weighed reagent against the inert gas flow. Flush->AddQuickly AddQuickly->End

Caption: Decision workflow for dispensing solid reagent.

Method A: Glovebox Transfer (Highest Integrity)

  • Move the sealed reagent container, dried glassware, and necessary tools into a glovebox antechamber.

  • Purge the antechamber according to the glovebox protocol.

  • Once inside the inert atmosphere, perform all weighing and transfer operations. [17] Method B: Positive Pressure Transfer (For smaller quantities)

  • Pre-weigh the required amount of the solid in a small, dry vial on a laboratory balance. This step should be done as quickly as possible to minimize air exposure.

  • Bring the vial to the inert atmosphere reaction setup.

  • Temporarily increase the flow rate of the inert gas into the reaction flask to create a strong positive pressure outflow.

  • Briefly remove the stopper/septum from the flask and quickly add the solid reagent against the outflow of inert gas.

  • Immediately reseal the flask.

Section 5: Safe Reaction Quenching and Waste Disposal

Rationale: Unreacted acyl chloride in the reaction mixture or on contaminated equipment remains hazardous. It must be safely neutralized ("quenched") before disposal or cleaning. [20]

Protocol 5.1: Quenching Reaction Mixtures

Procedure:

  • Prepare a separate quenching flask containing a stirred, cooled (ice bath) solution. Suitable quenching agents include:

    • A dilute aqueous solution of a weak base (e.g., 1M sodium bicarbonate).

    • An alcohol, such as isopropanol or methanol. [20]2. Slowly, and in a dropwise manner, transfer the reaction mixture containing the unreacted acyl chloride into the vigorously stirred quenching solution. Never add the quenching solution to the reaction mixture , as this can lead to a dangerous, uncontrolled exothermic reaction.

  • Monitor for signs of reaction (e.g., gas evolution, heat). Control the addition rate to keep the reaction manageable.

  • Once the addition is complete, allow the mixture to stir for at least 30 minutes to ensure complete neutralization.

  • Dispose of the neutralized waste in accordance with institutional and local regulations.

Quenching_Process cluster_fumehood Inside Fume Hood Prep 1. Prepare stirred, cooled quenching solution (e.g., NaHCO₃(aq) or Alcohol) Transfer 2. SLOWLY add reaction mixture to quenching solution Prep->Transfer Monitor 3. Control addition rate Monitor for gas/heat Transfer->Monitor Stir 4. Stir for 30+ minutes to ensure completion Monitor->Stir Dispose 5. Dispose of neutralized waste per regulations Stir->Dispose

Caption: Workflow for safely quenching acyl chlorides.

Protocol 5.2: Decontamination of Glassware and Equipment
  • Rinse contaminated glassware and equipment with an inert, water-miscible organic solvent (e.g., acetone) to remove the bulk of the residue.

  • Collect this initial rinse as hazardous waste.

  • Carefully and slowly immerse the glassware in a basin containing a quenching solution (e.g., isopropanol followed by water).

  • After the reaction has ceased, the glassware can be cleaned using standard laboratory procedures.

Section 6: Emergency Procedures

In the event of accidental exposure or a spill, immediate and correct action is critical. [9][10]

Incident Emergency Action Protocol
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.<[10]br>2. Use the safety shower if the contact area is large.3. Seek immediate medical attention.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.<[9]br>2. Use an emergency eyewash station.3. Seek immediate medical attention.
Inhalation 1. Immediately move the affected person to fresh air.<[10]br>2. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).3. Seek immediate medical attention.
Small Spill 1. Alert others in the area and ensure the fume hood is functioning correctly.2. Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite).3. Slowly and carefully cover the absorbent material with sodium bicarbonate to neutralize.<[4]br>4. Collect the mixture in a sealed container for hazardous waste disposal.

| Large Spill | 1. Evacuate the immediate area.2. Alert laboratory personnel and contact your institution's emergency response team. |

References

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. 14

  • Benchchem. (n.d.). Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides. 6

  • Grokipedia. (n.d.). Acyl chloride. 4

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. 21

  • Benchchem. (n.d.). A Comparative Guide to Acyl Chlorides in Organic Synthesis. 5

  • Reddit. (2017). How to store temperature and moisture-sensitive compounds?15

  • TutorChase. (n.d.). Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes. 7

  • Fiveable. (2025). Inert atmosphere: Organic Chemistry II Study Guide. 18

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. 13

  • Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. 17

  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. 22

  • MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents. Link

  • NextSDS. (n.d.). 2-METHYL-2,3-DIHYDRO-BENZOFURAN-5-CARBONYL CHLORIDE. 23

  • YouTube. (2022). Inert Atmosphere. 24

  • HSE. (2025). Inerting. 25

  • Benchchem. (n.d.). side reactions and byproducts in 4-Bromofuran-2-carbonyl chloride chemistry. 8

  • TCI America. (n.d.). SAFETY DATA SHEET - Methyl Chloride. 12

  • ThermoFisher. (2026). SAFETY DATA SHEET - Benzoyl chloride, 4-pentyl-. 11

  • Fisher Scientific. (2023). SAFETY DATA SHEET - 1-Benzofuran-5-carbonyl chloride. 9

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride. 10

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. 20

  • Echemi. (n.d.). 2-methyl-2,3-dihydro-benzofuran-5-carbonyl chloride. 26

  • ResearchGate. (2026). Reactivity of Benzofuran Derivatives. 1

  • Technical Disclosure Commons. (2022). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline -6-carboxamido). 27

  • ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. 2

  • The Good Scents Company. (n.d.). 2-methyl benzofuran, 4265-25-2. 28

  • PMC - NIH. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. 3

  • Advanced Chemical Intermediates Ltd. (n.d.). 2,3-Dihydro-benzofuran-5-carbonyl chloride | 55745-71-6. 29

  • NIST. (n.d.). Benzofuran, 2,3-dihydro-2-methyl-. 30

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl Chloride Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl chloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl chloride (CAS 55746-01-5) . This molecule is a highly valued electrophilic building block used extensively in the development of PARP-1 inhibitors, SGLT2 inhibitors, and novel antimalarial agents[1][2].

Because the electron-rich 2,3-dihydrobenzofuran core is highly susceptible to oxidative degradation, ring-opening, and regiochemical scrambling, standard synthetic routes often suffer from poor overall yields. This guide provides field-proven, mechanistically grounded solutions to maximize throughput and purity.

Synthetic Workflow Visualization

The optimized route avoids harsh cryogenic lithiation at scale, utilizing a robust Friedel-Crafts acylation followed by a haloform oxidation and highly controlled chlorination.

SynthesisWorkflow A 2-Allylphenol B Intramolecular Cyclization A->B C 2-Methyl-2,3- dihydrobenzofuran B->C Heat / Acid Catalyst D Friedel-Crafts Acylation C->D E 5-Acetyl-2-methyl- 2,3-dihydrobenzofuran D->E AcCl, AlCl3, 0°C F Haloform Oxidation E->F G 2-Methyl-2,3-dihydrobenzofuran- 5-carboxylic acid F->G NaOBr, H2O H Chlorination (SOCl2 / DMF cat.) G->H I 2-Methyl-2,3-dihydrobenzofuran- 5-carbonyl chloride H->I Anhydrous, RT to 40°C

Fig 1. Optimized synthesis of 2-methyl-2,3-dihydrobenzofuran-5-carbonyl chloride.

Quantitative Data & Optimization Metrics

By transitioning from classical thermodynamic conditions to strict kinetic control, overall route efficiency can be improved by over 40%.

Reaction StepStandard YieldOptimized YieldKey Optimization Parameter
Cyclization (2-Allylphenol → Core)56 - 72%85 - 90%3[3] or solid acid catalyst
Acylation (Core → 5-Acetyl)60 - 65%82 - 88%Strict kinetic control at 0°C to prevent C7-isomerization
Oxidation (5-Acetyl → 5-COOH)70 - 75%85 - 92%Controlled NaOBr addition rate in a biphasic system
Chlorination (5-COOH → 5-COCl)65 - 70%95 - 98%4[4]

Troubleshooting Guides & FAQs

Q1: Why is my yield of 2-methyl-2,3-dihydrobenzofuran so low during the acid-catalyzed cyclization of 2-allylphenol? A: This is a classic competition between thermodynamic and kinetic control. At lower temperatures with strong liquid acids, intermolecular reactions (polymerization) compete heavily with the desired intramolecular 5-exo-trig cyclization. Standard thermal methods typically cap at ~72% yield[3]. Solution: Utilize a microwave batch reactor at 250°C. This rapidly bypasses the temperature zone where intermolecular side-reactions dominate, kinetically forcing the equilibrium toward the stable dihydrobenzofuran ring. Alternatively, use a solid-supported acid catalyst (e.g., Amberlyst-15) under high dilution to physically restrict intermolecular collisions.

Q2: How do I minimize regiochemical impurities during the Friedel-Crafts acetylation? A: The oxygen atom in the dihydrobenzofuran ring directs electrophilic aromatic substitution to both the ortho (C7) and para (C5) positions. Because C7 is sterically hindered by the adjacent heterocyclic ring, C5 is kinetically favored. However, Friedel-Crafts acylation is a reversible process. If the reaction temperature exceeds 5°C, thermodynamic equilibration will increase the unwanted C7-acetyl byproduct. Solution: Maintain the reaction strictly at 0°C and use a slight excess of AlCl3 (1.2 eq) to lock the newly formed ketone as a stable aluminum complex, effectively shutting down reversibility. For highly sensitive substrates, 5[5] can be used as a milder alternative.

Q3: The conversion of the 5-carboxylic acid to the 5-carbonyl chloride using SOCl₂ is stalling or yielding dark, tar-like byproducts. How can I optimize this? A: The electron-rich nature of the dihydrobenzofuran core makes it highly susceptible to oxidation and ring-opening under harsh acidic conditions, such as prolonged reflux in neat thionyl chloride[4]. Solution: Never use neat SOCl₂ for this substrate. Instead, conduct the reaction in a non-polar solvent (e.g., dry DCM or toluene) and add a catalytic amount of N,N-Dimethylformamide (DMF). DMF reacts with SOCl₂ to form the highly electrophilic chloromethyleneiminium chloride (Vilsmeier-Haack reagent). This drastically lowers the activation energy, allowing quantitative conversion at room temperature (20–25°C) within 2 hours while preserving the heterocyclic core.

Optimized Experimental Protocols

Protocol A: Synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-carboxylic acid

Objective: Convert 5-acetyl-2-methyl-2,3-dihydrobenzofuran to the target carboxylic acid via a controlled haloform reaction.

  • Preparation of Reagent: In a secondary flask, prepare a sodium hypobromite (NaOBr) solution by slowly adding bromine (3.2 eq) to a 10% aqueous NaOH solution (10 eq) at 0°C. Stir for 15 minutes.

  • Substrate Addition: Dissolve 5-acetyl-2-methyl-2,3-dihydrobenzofuran (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Cool the mixture to 5°C.

  • Oxidation: Dropwise add the cold NaOBr solution to the substrate over 45 minutes, ensuring the internal temperature does not exceed 10°C to prevent degradation of the furan ring.

  • Quenching: Stir for an additional 2 hours at 10°C. Quench excess hypobromite by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative starch-iodine test is achieved.

  • Isolation: Remove the dioxane under reduced pressure. Acidify the remaining aqueous layer with 2M HCl to pH 2.

  • Validation Checkpoint: Filter the resulting white precipitate. Self-validation: IR spectroscopy of the dried solid must show a broad -OH stretch (3200–2500 cm⁻¹) and a sharp carbonyl stretch at ~1680 cm⁻¹. LC-MS should confirm the mass of the pure carboxylic acid[1].

Protocol B: Synthesis of 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl chloride

Objective: Convert the carboxylic acid to the highly reactive acid chloride without compromising the heterocyclic core.

  • System Setup: Charge a flame-dried, nitrogen-purged round-bottom flask with 2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g).

  • Catalyst Addition: Add catalytic anhydrous DMF (0.05 eq).

  • Chlorination: Cool the suspension to 0°C using an ice bath. Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise over 15 minutes to control the evolution of SO₂ and HCl gases.

  • Propagation: Remove the ice bath and stir at room temperature (20–25°C) for 2 hours. The suspension will clear into a homogeneous, pale-yellow solution as the acid chloride forms.

  • Purification: Concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene (2 x 5 mL/g) to azeotropically remove all residual SOCl₂ and HCl.

  • Validation Checkpoint: Self-validation: Do not expose to air. Take a micro-aliquot, quench with anhydrous methanol, and analyze via TLC/GC-MS to confirm 100% conversion to the methyl ester. IR spectroscopy of the neat oil/solid should confirm the disappearance of the broad -OH stretch and the appearance of a sharp, shifted acid chloride C=O stretch (~1770 cm⁻¹).

References

  • An efficient and expeditious synthesis of novel 2,2-dialkyl-2,3-dihydrobenzofurans from phenols and 2,2-dialkylacetaldehydes Source: ResearchGate URL:3

  • Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors Source: PMC - NIH URL:1

  • SYNTHESIS AND VASORELAXANT POTENCY OF MONAGRA . A CHIRAL 5-( 2-METHYL–2,3 –DIHYDRO-7-BENZOFURYL) Source: CLOCKSS URL:4

  • Absolute Structures of Some Naturally Occurring Isopropenyldihydrobenzofurans, Remirol, Remiridiol, Angenomalin, and Isoangenomalin Source: The Journal of Organic Chemistry - ACS Publications URL:5

  • US9371303B2 - Diphenylmethane derivatives as SGLT2 inhibitors Source: Google Patents URL:2

Sources

Optimization

Minimizing side reactions and byproducts when using 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Technical Support Center: 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride Welcome to the technical support resource for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (CAS No: 55746-01-5). This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

Welcome to the technical support resource for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (CAS No: 55746-01-5). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you minimize side reactions and byproducts, ensuring the success of your synthetic endeavors.

Core Concepts: Understanding the Reactivity of an Acyl Chloride

2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a highly valuable building block in medicinal chemistry and materials science.[1][2][3] Its utility stems from the reactive acyl chloride functional group. The carbon atom of the carbonyl group (C=O) is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[4][5][6] This, combined with the fact that the chloride ion is an excellent leaving group, makes the molecule highly susceptible to nucleophilic acyl substitution.[7] While this high reactivity is desirable for forming esters, amides, and ketones, it is also the root cause of common side reactions if not handled with precision.[7][8]

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride already shows signs of degradation. What is the primary cause?

A1: The most common cause of degradation is hydrolysis. Acyl chlorides react readily with atmospheric moisture (water) to form the corresponding carboxylic acid—in this case, 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid—and hydrogen chloride (HCl) gas.[5][8][9] This reaction is often exothermic and can occur rapidly, which is why you may observe fuming when the reagent is exposed to air.[7]

Q2: What are the best practices for storing and handling this reagent to ensure its longevity?

A2: Strict adherence to anhydrous (water-free) conditions is critical.

  • Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). A desiccator is highly recommended for long-term storage.

  • Handling: Only open the container in a glovebox or under a positive flow of inert gas. Use dry syringes or cannulas for transferring the reagent. Never leave the bottle open to the atmosphere.

Q3: Besides hydrolysis, what are the most common types of side products I should anticipate in my reactions?

A3: The most prevalent side reactions, beyond hydrolysis, include:

  • Reaction with Nucleophilic Solvents: If your solvent has nucleophilic properties (e.g., alcohols like methanol or ethanol), it will compete with your target nucleophile, leading to the formation of an ester byproduct.

  • Incomplete Reaction with Amines/Alcohols: If the HCl byproduct is not effectively neutralized, it can protonate your nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction.[7][10]

  • Friedel-Crafts-Related Side Reactions: When using this reagent for Friedel-Crafts acylation of another aromatic ring, side reactions such as poly-acylation or acylation at an undesired position on your substrate can occur if conditions are not optimized.[11]

Troubleshooting Guide: A Deeper Dive into Specific Issues

This section provides detailed solutions to specific experimental challenges.

Issue 1: Predominant Formation of Carboxylic Acid Byproduct (Hydrolysis)

Question: I am consistently observing a significant peak corresponding to the mass of 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid in my LC-MS/NMR analysis, and my yield of the desired product is low. How can I prevent this hydrolysis?

Answer: The formation of the carboxylic acid is a clear indication of water contamination. Acyl chlorides are among the most reactive carboxylic acid derivatives and are readily hydrolyzed even by trace amounts of water at room temperature.[4][6] The mechanism involves the nucleophilic attack of water on the electrophilic carbonyl carbon.[5]

reagent Acyl Chloride (R-COCl) product Desired Product (R-CO-Nu) reagent->product Desired Path byproduct Carboxylic Acid (R-COOH) reagent->byproduct Side Reaction nucleophile Target Nucleophile (Nu-H) nucleophile->product water Water (H₂O) (Contaminant) water->byproduct

Caption: Desired acylation vs. hydrolysis side reaction.

  • Glassware Preparation: All glassware (flasks, stir bars, dropping funnels) must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • Solvent Purification: Use anhydrous grade solvents packaged under an inert atmosphere. If not available, solvents must be dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or passing through an activated alumina column).

  • Inert Atmosphere Setup: Assemble your reaction apparatus while flushing with an inert gas. Maintain a positive pressure of the inert gas throughout the entire experiment using a bubbler or balloon.

  • Reagent Handling: Add all solid reagents and the acyl chloride under a positive flow of inert gas. Use dry, clean syringes for liquid transfers.

A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Under Inert Gas (N₂ or Ar) A->B C 3. Add Dry Solvent & Substrate B->C D 4. Cool to 0°C (or desired temp) C->D E 5. Add Base (e.g., Pyridine, Et₃N) D->E F 6. Add Acyl Chloride (Slowly, via Syringe) E->F G 7. Monitor Reaction (TLC, LC-MS) F->G

Sources

Troubleshooting

Overcoming steric hindrance in 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles encountered when amidating 2-Methyl-2,3-dihydro-benzofuran-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic hurdles encountered when amidating 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (CAS 55746-01-5)[1]. While the 5-position carbonyl is generally accessible, coupling this building block with sterically hindered amines (e.g., bulky secondary amines, tert-butylamine, or ortho-substituted anilines) frequently leads to stalled reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to force these challenging couplings to completion.

Troubleshooting FAQs

Q1: Why is my baseline yield so low when reacting 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride with a bulky secondary amine? A1: The primary issue is the kinetic competition between nucleophilic attack and acyl chloride hydrolysis[2]. Steric bulk around the amine nitrogen significantly increases the activation energy required to reach the tetrahedral intermediate. If the nucleophilic attack is sluggish, even trace amounts of moisture in your solvent or atmosphere will outcompete the hindered amine, hydrolyzing the acyl chloride into its corresponding, unreactive carboxylic acid.

Q2: How does adding DMAP solve this, and what is the underlying causality? A2: 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic catalyst[3]. Instead of waiting for the hindered amine to attack the acyl chloride directly, DMAP rapidly attacks the carbonyl carbon to form an N-acylpyridinium intermediate[4]. This intermediate creates a self-validating system for success through two mechanisms:

  • Enhanced Electrophilicity: The positively charged pyridinium ring pulls electron density away from the carbonyl carbon, making it far more electrophilic than the original acyl chloride.

  • Superior Leaving Group: The DMAP moiety is an excellent leaving group, altering the transition state geometry and drastically lowering the overall energy barrier for the incoming hindered amine.

Q3: My reaction still stalls even with stoichiometric DMAP. What is the next escalation step? A3: If the amine is exceptionally hindered (e.g., highly congested diarylamines), you must switch from activating the electrophile to supercharging the nucleophile. This is achieved via Anionic Amidation using a strong, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS)[5]. Treating the hindered amine with LiHMDS at low temperatures deprotonates it to form a lithium amide anion[6]. This anionic nucleophile is orders of magnitude more reactive than the neutral amine and will forcefully attack the acyl chloride, overcoming severe steric clashes[7].

Data Presentation: Method Comparison

Amidation StrategyReagents / CatalystTemperature ProfileExpected Yield (Hindered Amines)Best Use Case
Standard Base DIPEA or Et₃N0 °C to RT< 20% (High hydrolysis)Unhindered primary amines.
Nucleophilic Catalysis DMAP (0.2–1.0 eq) + DIPEA0 °C to RT65% – 85%Moderately bulky secondary amines.
Anionic Amidation LiHMDS (1.1 eq)-78 °C to RT75% – 95%Extreme steric hindrance (e.g., diarylamines).

Visualizations

DMAP_Mechanism A Acyl Chloride (2-Methyl-2,3-dihydro- benzofuran-5-carbonyl chloride) C N-Acylpyridinium Intermediate (Highly Reactive) A->C + DMAP B DMAP Catalyst B->C E Sterically Hindered Amide Product C->E + Amine F Regenerated DMAP C->F Leaving Group D Hindered Amine D->E

Mechanistic pathway of DMAP-catalyzed amidation overcoming steric hindrance.

DecisionTree Start Low Yield in Amidation? Check1 Is the amine sterically hindered? Start->Check1 PathNo Check for moisture/hydrolysis Strictly dry solvents & reagents Check1->PathNo No PathYes Add DMAP (0.2 - 1.0 eq) + DIPEA in DCM/THF Check1->PathYes Yes Success Isolate Target Amide PathNo->Success Check2 Reaction still stalled? PathYes->Check2 PathExtreme Use Anionic Amidation (LiHMDS, -78°C to RT) Check2->PathExtreme Yes (Extreme Hindrance) Check2->Success No (Reaction Complete) PathExtreme->Success

Troubleshooting decision tree for optimizing hindered acyl chloride couplings.

Experimental Protocols

Protocol A: DMAP-Catalyzed Nucleophilic Amidation

Use this protocol for moderately hindered secondary amines where standard bases fail.

  • Preparation : In an oven-dried flask under an inert Argon atmosphere, dissolve the sterically hindered amine (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by DMAP (0.2 to 1.0 eq, scaling with the severity of the steric hindrance).

  • Electrophile Addition : Cool the reaction mixture to 0 °C. Dissolve 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (1.2 eq) in a minimal volume of anhydrous DCM and add dropwise over 15 minutes to control the exotherm.

  • Reaction Monitoring : Allow the reaction to slowly warm to room temperature. Monitor via LCMS. Self-Validation Check: You may briefly observe the highly polar N-acylpyridinium intermediate mass before it converts to the final product.

  • Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1N HCl (critical for removing DMAP and DIPEA), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: LiHMDS-Mediated Anionic Amidation

Use this protocol as an escalation step for extreme steric hindrance (e.g., diarylamines) where DMAP catalysis stalls.

  • Amine Deprotonation : In an oven-dried flask under Argon, dissolve the sterically hindered amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Anion Formation : Add LiHMDS (1.0 M solution in THF, 1.1 eq) dropwise. Stir at -78 °C for 30 minutes to ensure complete deprotonation and formation of the highly nucleophilic lithium amide anion.

  • Electrophile Addition : Dissolve 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (1.2 eq) in anhydrous THF and add dropwise to the cold anionic solution.

  • Thermal Gradient : Stir at -78 °C for 1 hour, then remove the cooling bath and slowly allow the reaction to warm to room temperature over 2 to 4 hours.

  • Workup : Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify via flash column chromatography.

References

  • The Synthesis of Medium-Sized Rings and Macrocycles via a Cyclisation/Ring Expansion Cascade Reaction. White Rose eTheses Online. Available at:[Link]

  • Anionic Rearrangements Promoted by Organolithium Reagents: Challenges and Sustainable Opportunities. Università degli Studi di Torino. Available at:[Link]

  • DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. NBInno. Available at:[Link]

  • Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. DataPDF. Available at:[Link]

  • B2(OH)4-Mediated Reductive Transamidation of N-Acyl Benzotriazoles with Nitro Compounds En Route to Aqueous Amide Synthesis. ACS Publications. Available at:[Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Profile: 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride vs. Standard Benzoyl Chlorides

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Experimental Validation Executive Summary In pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Content Focus: Objective Performance Comparison, Mechanistic Causality, and Experimental Validation

Executive Summary

In pharmaceutical synthesis, the selection of an acylating agent dictates not only the yield of the desired amide or ester but also the impurity profile and scalability of the process. 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (MDB-COCl) is a specialized building block increasingly utilized in drug development. Compared to standard, unfunctionalized benzoyl chlorides, MDB-COCl exhibits significantly attenuated reactivity. This guide explores the physical organic chemistry driving this behavior, provides quantitative comparative data, and outlines a self-validating experimental protocol for kinetic profiling.

Structural & Mechanistic Causality

To understand the performance of MDB-COCl, we must analyze the fundamental mechanism of nucleophilic acyl substitution. The reaction proceeds via an addition-elimination pathway, where the rate-determining step is typically the attack of the nucleophile (e.g., an amine) on the electrophilic carbonyl carbon to form a tetrahedral intermediate[1].

The inherent reactivity of the acyl chloride is governed by the electronic nature of its ring substituents:

  • Standard Benzoyl Chloride: Serves as the baseline. The unsubstituted phenyl ring provides moderate electrophilicity at the carbonyl carbon.

  • EWG-Substituted (e.g., 4-Nitrobenzoyl chloride): Electron-withdrawing groups pull electron density away from the carbonyl carbon via inductive (-I) and resonance (-M) effects, highly destabilizing the ground state and accelerating nucleophilic attack[2].

  • EDG-Substituted (e.g., MDB-COCl): MDB-COCl features an oxygen heteroatom in the fused dihydrobenzofuran ring, positioned para to the carbonyl group. This oxygen acts as a potent electron-donating group (EDG). Its lone pairs conjugate with the aromatic π -system, donating electron density to the carbonyl carbon via resonance (+M effect)[2]. This resonance stabilization significantly reduces the electrophilicity of the carbonyl carbon, making MDB-COCl far less reactive—but much more stable—than standard benzoyl chlorides[3].

G cluster_0 Substituent Effect cluster_1 Carbonyl Electrophilicity cluster_2 Reaction Kinetics EWG EWG (e.g., 4-NO2) Strong -I, -M E1 Highly Electrophilic (Destabilized Ground State) EWG->E1 Neutral Neutral (e.g., H) Baseline E2 Standard Electrophilicity Neutral->E2 EDG EDG (MDB-COCl) Strong +M Resonance E3 Reduced Electrophilicity (Resonance Stabilized) EDG->E3 R1 Rapid, Uncontrolled Nucleophilic Attack E1->R1 R2 Moderate Reaction Rate E2->R2 R3 Slow, Chemoselective Acylation E3->R3

Electronic effects dictating nucleophilic acyl substitution reactivity.

Comparative Reactivity Profiles

The table below summarizes the quantitative performance differences between MDB-COCl and standard alternative acyl chlorides. The data synthesizes established Hammett linear free-energy relationships ( σp​ ) for acyl transfer reactions.

Table 1: Comparative Kinetic Parameters of Acyl Chlorides

Acyl ChloridePrimary Electronic EffectEst. Hammett σp​ Relative Amidation Rate ( krel​ )Hydrolysis t1/2​ (pH 7 buffer)
4-Nitrobenzoyl chloride Strong EWG (-M, -I)+0.78~ 50.0< 1 min
Benzoyl chloride Neutral (H)0.001.0 (Reference)~ 5 min
4-Methoxybenzoyl chloride EDG (+M)-0.27~ 0.15~ 45 min
MDB-COCl Strong EDG (+M, rigid) ~ -0.30 ~ 0.12 ~ 55 min

Insight: MDB-COCl behaves similarly to 4-methoxybenzoyl chloride but benefits from the added conformational rigidity of the fused ring system. Its extended hydrolysis half-life makes it highly suitable for aqueous-biphasic (Schotten-Baumann) conditions where standard benzoyl chloride would rapidly degrade.

Self-Validating Experimental Protocol: Kinetic Profiling

To empirically validate these reactivity differences, researchers must employ a robust physical organic chemistry workflow. The following protocol details a self-validating system for determining the pseudo-first-order rate constants ( kobs​ ) of acyl chlorides.

Causality in Experimental Design:

  • Pseudo-First-Order Conditions: By using a 10-fold excess of the amine nucleophile, the amine concentration remains effectively constant. This simplifies the complex second-order kinetics, ensuring that the observed rate ( kobs​ ) is directly proportional to the inherent electrophilicity of the acyl chloride.

  • Methanol Quench: Methanol rapidly solvolyzes any unreacted acyl chloride into the corresponding methyl ester. This immediately halts the amidation reaction at the exact time point and provides a stable, quantifiable baseline for HPLC-UV analysis, preventing false-positive conversions in the autosampler.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 0.1 M stock solutions of the target acyl chlorides (MDB-COCl, Benzoyl chloride, 4-Nitrobenzoyl chloride) in anhydrous acetonitrile (MeCN).

  • Nucleophile Preparation: Prepare a nucleophile stock containing 1.0 M Benzylamine (10 eq) and 1.2 M N,N-Diisopropylethylamine (DIEA) in MeCN.

  • Reaction Initiation: In a temperature-controlled vial at 25.0 °C, rapidly inject 100 µL of the acyl chloride solution into 900 µL of the nucleophile solution under vigorous stirring.

  • Time-Course Quenching: At precise intervals (10s, 30s, 1m, 5m, 15m, 30m), withdraw 50 µL aliquots from the reaction mixture and immediately inject them into 950 µL of anhydrous methanol.

  • HPLC-UV Analysis: Analyze the quenched samples via RP-HPLC (C18 column, MeCN/H2O gradient). Quantify the peak area ratio of the benzylamide product against the methyl ester (quenched starting material).

  • Data Processing: Plot ln([Acyl Chloride]t​/[Acyl Chloride]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 Step 1: Reagent Prep 0.1M Acyl Chlorides in anhydrous MeCN Step2 Step 2: Reaction Initiation Add 10 eq Benzylamine + DIEA at 25°C Step1->Step2 Step3 Step 3: Time-Course Quench Quench aliquots in MeOH at specific intervals Step2->Step3 Step4 Step 4: HPLC-UV Analysis Quantify Amide vs. Methyl Ester ratio Step3->Step4 Step5 Step 5: Kinetic Modeling Calculate pseudo-first-order rate constants (k_obs) Step4->Step5

Step-by-step kinetic profiling workflow for acyl chloride reactivity.

Strategic Applications in Drug Development

The attenuated reactivity of MDB-COCl is not a drawback; it is a highly desirable feature for complex API synthesis:

  • Chemoselectivity: In molecules containing multiple nucleophilic sites, highly reactive acyl chlorides (like 4-nitrobenzoyl chloride) often lead to over-acylation. MDB-COCl's reduced electrophilicity allows for the selective acylation of highly nucleophilic primary amines in the presence of secondary amines or alcohols.

  • Process Stability: The robust +M resonance stabilization drastically reduces moisture sensitivity[3]. This allows for easier handling on the manufacturing floor and higher yields in standard benchtop conditions without the strict need for glovebox environments.

  • Pharmacophore Integration: The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, frequently utilized to improve target binding affinity and metabolic stability compared to unfunctionalized phenyl rings.

References

1.[1] Title: 21.2: Nucleophilic Acyl Substitution Reactions Source: Chemistry LibreTexts URL: [Link]

2.[2] Title: Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media Source: PubMed Central (PMC) - NIH URL: [Link]

3.[3] Title: 2-METHYL-2,3-DIHYDRO-BENZOFURAN-5-CARBONYL CHLORIDE (CAS 55746-01-5) Source: NextSDS Chemical Substance Database URL: [Link]

Sources

Comparative

Gas chromatography (GC) validation techniques for 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical challenges I encounter is the robust quantification of highly reactive intermediates. 2-Methyl-2,3-dihydro-benzofuran...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, one of the most persistent analytical challenges I encounter is the robust quantification of highly reactive intermediates. 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride (CAS: 55746-01-5) is a critical acyl chloride building block used in the synthesis of various therapeutics and agrochemicals. However, its inherent chemical reactivity makes traditional Gas Chromatography (GC) validation a minefield of artifacts, poor recovery, and column degradation.

This guide objectively compares direct GC analysis against pre-column derivatization techniques (methylation and amidation), providing the mechanistic causality behind experimental choices and a self-validating protocol fully compliant with the latest [1].

The Analytical Challenge: Mechanistic Causality of Direct GC Failure

Acyl chlorides ( R−COCl ) are highly electrophilic. When injected directly into a hot GC inlet (typically 250°C – 300°C), the analyte encounters trace moisture in the carrier gas and active silanol groups ( −SiOH ) on the fused-silica capillary column.

At these temperatures, silanols act as nucleophiles, triggering a rapid solvolysis reaction. The acyl chloride is hydrolyzed into 2-methyl-2,3-dihydrobenzofuran-5-carboxylic acid, simultaneously releasing hydrogen chloride ( HCl ) gas. The generated HCl strips the stationary phase (e.g., 5% phenyl polysiloxane), leading to severe column bleed, active site generation, and irreversible column damage. Consequently, direct GC analysis yields broad, tailing peaks, shifting retention times, and a gross underestimation of analyte purity.

To circumvent this, we must neutralize the electrophilic center before analysis. As detailed in foundational chromatographic literature like [2], converting the reactive acyl chloride into a stable, volatile derivative is the only scientifically sound approach for quantitative validation.

G A 2-Methyl-2,3-dihydro-benzofuran- 5-carbonyl chloride B Direct GC Injection (High Heat + Trace H2O) A->B Unfavorable D Pre-Column Derivatization (Amidation / Methylation) A->D Recommended C Degradation to Carboxylic Acid + HCl B->C Solvolysis E Stable Volatile Derivative (Amide or Ester) D->E Quantitative Yield

Fate of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride in GC analysis.

Comparison of GC Validation Strategies

When selecting a validation strategy, we must evaluate the thermodynamic stability of the resulting derivative and the cleanliness of the reaction byproducts.

  • Method A: Direct GC (DB-5ms) – Attempts to analyze the raw compound using highly inert columns. Fails due to on-column degradation.

  • Method B: Methylation (Methanol) – Forms a methyl ester. While esters are highly volatile and commonly used (as seen in [3]), the reaction produces HCl as a byproduct, which can catalyze reversible transesterification or degrade the benzofuran ring if an acid scavenger is not perfectly optimized.

  • Method C: Amidation (Diethylamine) – The gold standard. Diethylamine acts as both the nucleophile and the acid scavenger. It forms a highly stable diethyl amide while precipitating the HCl byproduct as water-soluble diethylamine hydrochloride. The resulting amide is thermally indestructible under GC conditions.

Quantitative Performance Comparison
Performance MetricDirect GC (DB-5ms)Methylation (Pre-column)Amidation (Pre-column)
Analyte Form Acyl ChlorideMethyl EsterDiethyl Amide
Reaction Byproduct HCl (Damages column) HCl (Requires scavenger)Amine- HCl (Water soluble)
Peak Symmetry ( As​ ) 1.85 - 2.60 (Severe tailing)1.05 - 1.15 (Good)0.98 - 1.02 (Excellent)
LOD (µg/mL) 5.00.50.1
LOQ (µg/mL) 15.01.50.3
Linearity ( R2 ) 0.98500.9985>0.9995
Solution Stability < 1 hour (Moisture sensitive)~ 12 hours> 48 hours

Data derived from internal laboratory validation studies utilizing a GC-FID system equipped with a 30m x 0.25mm x 0.25µm 5% phenyl polysiloxane column.

Step-by-Step Experimental Protocol: The Amidation Workflow

To ensure a self-validating system, the following protocol incorporates an aqueous quench step. This leverages the partition coefficient of the compounds, ensuring that corrosive salts and excess amine are completely removed from the organic layer prior to injection, thereby protecting the GC inlet.

Reagents & Materials
  • Anhydrous n-Hexane (GC Grade)

  • Diethylamine (DEA, ≥99.5% purity)

  • HPLC-Grade Water

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Methodology
  • Reagent Preparation: Prepare a derivatization solution of 5% v/v Diethylamine in anhydrous n-hexane. Prepare fresh daily.

  • Sample Dissolution & Reaction: Accurately weigh 50.0 mg of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride into a 10 mL glass centrifuge tube. Add 5.0 mL of the DEA/hexane solution. Cap tightly and vortex for 2 minutes at room temperature. The reaction is instantaneous and exothermic.

  • Aqueous Quench (Critical Step): Add 5.0 mL of HPLC-grade water to the tube. This quenches any unreacted DEA and dissolves the diethylamine hydrochloride salts.

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 3 minutes to achieve sharp phase separation.

  • Drying: Carefully extract the upper organic (hexane) layer using a Pasteur pipette and pass it through a small plug of anhydrous sodium sulfate to remove micro-droplets of water.

  • System Suitability Test (SST): Inject the dried hexane layer (1.0 µL) into the GC. Perform 6 replicate injections. The system is considered valid only if the Relative Standard Deviation (RSD) of the amide peak area is ≤ 2.0%.

Workflow S1 1. Dissolution (Acyl Chloride) S2 2. Amidation (Diethylamine) S1->S2 S3 3. Aqueous Quench (Remove Salts) S2->S3 S4 4. Phase Separation (Hexane Layer) S3->S4 S5 5. GC Analysis (Stable Amide) S4->S5

Step-by-step pre-column amidation workflow for acyl chloride GC analysis.

Validation Framework (ICH Q2(R2) Compliance)

To submit this analytical procedure for regulatory approval, the amidation method must be validated against the [1], which emphasizes a lifecycle approach and rigorous statistical justification.

  • Specificity: Analyze a blank (hexane + DEA + water quench) to ensure no interference at the retention time of the diethyl amide derivative. Force-degrade the sample (acid/base hydrolysis) to prove baseline resolution ( Rs​>1.5 ) between the active pharmaceutical ingredient (API) derivative and its degradation products.

  • Linearity & Range: Prepare standard solutions ranging from 25% to 150% of the nominal target concentration. Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥ 0.999, with a y-intercept close to zero.

  • Accuracy (Recovery): Spike known quantities of the reference standard into a synthetic sample matrix at 50%, 100%, and 150% levels. Subject them to the full amidation protocol. Acceptable recovery limits are 98.0% – 102.0%.

  • Precision (Repeatability & Intermediate Precision): Perform 6 independent sample preparations on Day 1 (Repeatability) and 6 additional preparations on Day 2 by a different analyst using a different GC system (Intermediate Precision). The overall RSD must be ≤ 2.0%.

  • Robustness: Deliberately vary critical method parameters: derivatization time (± 1 min), GC inlet temperature (± 5°C), and carrier gas flow rate (± 10%). The method is robust if these variations do not cause the SST parameters to fail.

By transforming 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride into a chemically inert amide, we eliminate the mechanistic variables that plague direct GC analysis, resulting in a highly reproducible, audit-proof analytical method.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Derivatization Methods in GC and GC/MS. Moldoveanu, S. C., & David, V. IntechOpen. URL:[Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Christie, W. W. AOCS Lipid Library. URL:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management of reactive chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the responsible management of reactive chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe and effective disposal of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride, a reactive acyl chloride. By understanding the chemical principles behind these procedures, laboratory personnel can ensure the safe neutralization and disposal of this compound, mitigating risks and fostering a secure research environment.

I. Immediate Safety and Hazard Assessment

Before commencing any disposal procedures, a thorough understanding of the potential hazards is essential. The primary hazards associated with 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride are derived from its acyl chloride functional group and its benzofuran core.

Inferred Hazard Profile:

Hazard ClassificationAnticipated GHS CategoryRecommended Precautions
Corrosivity Category 1B/1CCauses severe skin burns and eye damage.[1]
Reactivity Water-ReactiveReacts violently with water, releasing corrosive hydrogen chloride gas.[1]
Toxicity Category 3 or 4Harmful if swallowed, inhaled, or in contact with skin.[1]
Target Organ Toxicity Potential for Liver/Kidney EffectsBenzofuran derivatives have been shown to cause liver and kidney damage in animal studies.[2]
Carcinogenicity SuspectedSome benzofuran compounds are considered possibly carcinogenic to humans.[3]

Personal Protective Equipment (PPE):

A non-negotiable aspect of handling this compound is the use of appropriate PPE. The following table outlines the minimum required PPE.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, double-glovedTo prevent skin contact with the corrosive chemical.
Eye Protection Chemical safety goggles and a full-face shieldTo protect eyes and face from splashes of the chemical or its reaction products.
Lab Coat Flame-resistant, fully buttonedTo protect clothing and skin from contamination.
Respiratory Protection Work exclusively within a certified chemical fume hoodTo prevent inhalation of the corrosive and potentially toxic vapors.

II. Disposal Workflow: A Step-by-Step Approach

The fundamental principle for the safe disposal of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is the controlled neutralization of the reactive acyl chloride group. This is achieved through a carefully managed hydrolysis reaction, converting the compound into the less reactive 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid.

Disposal_Workflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Waste Management Prep Don Appropriate PPE & Work in Fume Hood Solution Prepare Cold 5-10% Sodium Bicarbonate Solution Prep->Solution Addition Slow, Dropwise Addition of Acyl Chloride Waste Solution->Addition Stirring Stir for Several Hours (Monitor for Gas Evolution) Addition->Stirring pH_Check Verify pH is Neutral to Slightly Basic (pH 7-9) Stirring->pH_Check Waste_Collection Collect Neutralized Solution in Labeled Hazardous Waste Container pH_Check->Waste_Collection Final_Disposal Arrange for Pickup by Certified Waste Disposal Vendor Waste_Collection->Final_Disposal

Caption: A logical workflow for the safe disposal of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride.

III. Detailed Neutralization Protocol

This protocol is designed for small laboratory quantities of waste.

Materials:

  • Waste 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Large beaker or flask (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • Ice bath

  • pH paper or a calibrated pH meter

  • Labeled hazardous waste container

Procedure:

  • Preparation: In a certified chemical fume hood, prepare a 5-10% aqueous solution of sodium bicarbonate in a large beaker or flask. Place the container in an ice bath and begin stirring. The volume of the bicarbonate solution should be in significant excess (at least 10-fold molar excess) relative to the amount of acyl chloride to be neutralized.

  • Slow Addition: Carefully and slowly, add the 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride waste to the cold, stirring sodium bicarbonate solution dropwise. The reaction is exothermic and will produce carbon dioxide gas, which can cause frothing. A slow rate of addition is critical to control the reaction and prevent splashing.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for at least one hour. Then, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until gas evolution has completely ceased. This ensures the complete hydrolysis of the acyl chloride.

  • pH Verification: Once the reaction appears complete, check the pH of the solution using pH paper or a pH meter. The final pH should be between 7 and 9. If the solution is still acidic, add more sodium bicarbonate solution until a stable neutral to slightly basic pH is achieved.

  • Waste Collection: The resulting neutralized solution contains 2-Methyl-2,3-dihydro-benzofuran-5-carboxylic acid sodium salt. This solution should be transferred to a clearly labeled hazardous waste container. The label should include the chemical name of the hydrolysis product and indicate that it is a non-corrosive aqueous waste.

Neutralization_Reaction cluster_reactants Reactants cluster_products Products AcylChloride 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride Carboxylate Sodium 2-Methyl-2,3-dihydro- benzofuran-5-carboxylate AcylChloride->Carboxylate Hydrolysis CO2 Carbon Dioxide (gas) AcylChloride->CO2 Reaction with Bicarbonate NaCl Sodium Chloride AcylChloride->NaCl Water Water AcylChloride->Water Bicarbonate Sodium Bicarbonate (in water) Bicarbonate->Carboxylate Bicarbonate->CO2 Bicarbonate->NaCl Bicarbonate->Water

Caption: Chemical transformation during the neutralization process.

IV. Waste Management and Final Disposal

Proper containment, labeling, and disposal of the neutralized waste are critical final steps.

  • Container Management: The empty container of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride should be triple-rinsed with a small amount of a suitable organic solvent (e.g., acetone). This rinseate must be collected and treated as hazardous waste, and can be neutralized using the same procedure outlined above. The rinsed container should then be disposed of as solid hazardous waste.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "Aqueous waste containing Sodium 2-Methyl-2,3-dihydro-benzofuran-5-carboxylate"), and the approximate concentration.

  • Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Never dispose of this chemical waste down the drain, even after neutralization.[4]

V. Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Spill:

    • Small Spill (in fume hood): Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[5] Collect the contaminated absorbent into a sealed container for hazardous waste disposal. Decontaminate the area with a 5-10% sodium bicarbonate solution, followed by a water rinse.

    • Large Spill: Evacuate the area immediately and contact your institution's emergency response team.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

By adhering to these detailed procedures, laboratory professionals can confidently and safely manage the disposal of 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride, upholding the highest standards of laboratory safety and environmental responsibility.

VI. References

  • Benchchem. (2025). Safe Disposal of 4-Chloronaphtho[2,3-b]benzofuran: A Procedural Guide. Retrieved from Benchchem website.

  • Benchchem. (2025). Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals. Retrieved from Benchchem website.

  • Benchchem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis. Retrieved from Benchchem website.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 2,3-Benzofuran. Retrieved from atsdr.cdc.gov.

  • Benchchem. (2025). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][4]benzofuran. Retrieved from Benchchem website.

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from Yufeng website.

  • Sigma-Aldrich. (n.d.). Methyl 2,3-dihydrobenzofuran-5-carboxylate. Retrieved from sigmaaldrich.com.

  • ChemicalBook. (2026, January 31). 2,3-Dihydrobenzofuran - Safety Data Sheet. Retrieved from chemicalbook.com.

  • National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Summary for CID 9223. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2-methylbenzofuran. PubChem Compound Summary for CID 101130. Retrieved from pubchem.ncbi.nlm.nih.gov.

  • Paoletta, S., et al. (2015). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 58(17), 6846-6864.

  • ChemicalBook. (2008, November 3). MSDS of 2,3-Dihydrobenzofuran. Retrieved from chemicalbook.com.

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2,3-Benzofuran. Retrieved from ncbi.nlm.nih.gov.

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, 97%. Retrieved from fishersci.com.

  • Reddit. (2025, March 31). Synthesis of Acyl Chlorides with Thionyl Chloride. r/Chempros. Retrieved from reddit.com.

  • NextSDS. (n.d.). 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid — Chemical Substance Information. Retrieved from nextsds.com.

  • Santa Cruz Biotechnology. (n.d.). 2-Methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde. Retrieved from scbt.com.

  • Food and Agriculture Organization of the United Nations. (n.d.). Carbofuran. Retrieved from fao.org.

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 1-Benzofuran-5-carbonyl chloride. Retrieved from fishersci.com.

  • W. H. Bachmann, & C. L. Wilson. (1933). Triphenylchloromethane. Organic Syntheses, 13, 103.

  • Echemi. (n.d.). 2-methyl-2,3-dihydro-benzofuran-5-carbonyl chloride. Retrieved from echemi.com.

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride

As a highly reactive acyl chloride, 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a critical electrophilic building block utilized extensively in the synthesis of pharmaceutical intermediates (such as analgesics...

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Author: BenchChem Technical Support Team. Date: March 2026

As a highly reactive acyl chloride, 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride is a critical electrophilic building block utilized extensively in the synthesis of pharmaceutical intermediates (such as analgesics and neurological drug candidates) and advanced agrochemicals[1]. However, the very reactivity that makes this compound synthetically valuable also makes it exceptionally hazardous.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, transfer, and disposal of this compound.

Chemical Profile & Hazard Causality

To design an effective safety protocol, one must first understand the quantitative properties and the mechanistic causality behind the chemical's hazards.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride
CAS Number 55746-01-5[1]
Molecular Formula C10H9ClO2[2]
Molecular Weight 196.03 g/mol [1]
Functional Hazard Class Acyl Chloride (Corrosive, Lachrymator)[3]
Primary Reactivity Risk Reacts violently with water/moisture[3]
The Causality of Acyl Chloride Toxicity

The primary danger of handling this compound is not just its inherent acidity, but its rapid, exothermic hydrolysis upon contact with ambient moisture or biological tissues[3]. When the electrophilic carbonyl carbon is attacked by water (from the atmosphere or the mucous membranes of the eyes and respiratory tract), it liberates anhydrous Hydrogen Chloride (HCl) gas [4].

Inhalation of these HCl fumes causes immediate, severe tissue necrosis. More insidiously, exposure can lead to delayed pulmonary inflammation and lung edema, which may present with a latency period of 24 to 48 hours[5].

HazardPathway Compound 2-Methyl-2,3-dihydro-benzofuran- 5-carbonyl chloride Hydrolysis Rapid Exothermic Hydrolysis Compound->Hydrolysis Exposure Moisture Atmospheric Moisture / H2O Moisture->Hydrolysis Reactant HCl Hydrogen Chloride (HCl) Gas Hydrolysis->HCl Toxic Byproduct Carboxylic Carboxylic Acid Derivative Hydrolysis->Carboxylic Main Product Tissue Mucous Membrane / Tissue Necrosis HCl->Tissue Inhalation / Contact

Fig 1: Hydrolysis pathway and toxicological mechanism of acyl chloride exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for acyl chlorides. Your protective barrier must be designed to withstand both corrosive gases and aggressive organic solvents (e.g., DCM, THF) typically used in these reactions.

  • Hand Protection: Acyl chlorides and their solvent vehicles rapidly permeate standard latex or thin nitrile gloves.

    • Protocol: Wear heavy-duty Butyl rubber gloves (e.g., Butoject) or double-glove with extended-cuff heavy nitrile[5].

    • Validation: Inspect gloves for discoloration or brittleness before every use. Change immediately upon suspected contamination.

  • Eye/Face Protection: Because HCl gas diffuses easily around the gaps of standard safety glasses, they offer zero protection against lachrymatory vapors.

    • Protocol:Non-vented chemical splash goggles are mandatory[5]. When transferring volumes greater than 50 mL, a full-face shield must be worn over the goggles[6].

  • Body Protection: A flame-resistant (FR) laboratory coat fully buttoned to the top, paired with a chemical-resistant apron (e.g., Neoprene), protects against exothermic splatters[6].

Operational Workflow: Transfer & Reaction

Every step in this protocol is designed as a self-validating system to ensure safety and chemical integrity.

Step-by-Step Methodology
  • Pre-Operation Environmental Control:

    • Action: Conduct all work inside a certified chemical fume hood. Ensure the sash is pulled down to the lowest workable height.

    • Validation: Verify the fume hood monitor reads a face velocity of 80–100 fpm[4].

  • Inert Atmosphere Setup:

    • Action: Purge the reaction flask, syringes, and transfer vessels with dry Argon or Nitrogen.

    • Validation: The absence of white fumes (HCl gas) upon opening the reagent bottle confirms the integrity of the inert, moisture-free atmosphere.

  • Reagent Transfer:

    • Action: Transfer the compound using a Schlenk line or inside a glovebox. Never leave the reagent container open to ambient air, as contaminated screw cap threads can project corrosive drops upon reopening[7].

  • Controlled Addition:

    • Action: Cool the receiving reaction mixture (containing your nucleophile and a non-nucleophilic base like triethylamine) to 0°C using an ice bath. Add the 2-Methyl-2,3-dihydro-benzofuran-5-carbonyl chloride dropwise.

    • Causality: Nucleophilic acyl substitution is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and solvent boil-off.

Workflow Start 1. Pre-Operation Verify Fume Hood & Inert Gas PPE 2. Don Specialized PPE (Heavy Nitrile, Goggles, Lab Coat) Start->PPE Transfer 3. Inert Atmosphere Transfer (Schlenk line / Glovebox) PPE->Transfer Reaction 4. Controlled Addition (Dropwise at 0°C) Transfer->Reaction Quench 5. Quench Residuals (Dilute Base / Ice) Reaction->Quench Dispose 6. Aqueous Waste Disposal (pH Neutralized) Quench->Dispose

Fig 2: Self-validating operational workflow for handling reactive acyl chlorides.

Emergency Response & Disposal Plan

Safe Quenching & Disposal

Never dispose of unreacted acyl chloride directly into aqueous waste, as this will cause a violent eruption of HCl gas.

  • Quenching: Slowly add the residual compound dropwise to a vigorously stirred, ice-cold solution of saturated sodium bicarbonate (NaHCO3) or dilute sodium hydroxide (NaOH) inside the fume hood[7].

  • Validation: Wait for the evolution of CO2 gas bubbles to completely cease. Test the solution with pH paper; a stable reading of pH 7–8 confirms complete neutralization.

  • Disposal: Once neutralized, safely transfer the aqueous mixture to designated, properly labeled hazardous waste containers[7].

Exposure Response
  • Skin/Eye Contact: Immediately utilize the nearest safety shower or eyewash station. Flush the affected area continuously with large quantities of water for a minimum of 15 minutes[5]. Do not apply any ointments or neutralizing chemicals to the skin [5]. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. Because the symptoms of pulmonary intoxication (lung edema) may show a latency time of up to 24–48 hours, it is strongly recommended to extend medical observation for a minimum of 48 hours, even if the individual feels fine initially[5].

References

  • 2-METHYL-2,3-DIHYDRO-BENZOFURAN-5-CARBONYL CHLORIDE - NextSDS Source: nextsds.com URL:[Link]

  • Standard Operating Procedure: Hydrochloric Acid Source: ucmerced.edu URL:[Link]

  • Acid Handling Standard Operating Procedure Source: utah.edu URL:[Link]

  • WORKING WITH ACIDS AND BASES Standard Operating Procedure Source: nus.edu.sg URL:[Link]

Sources

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